Peficitinib
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2019 and has 6 investigational indications.
Structure
3D Structure
Properties
IUPAC Name |
4-[[(1S,3R)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c19-16(23)13-8-21-17-12(1-2-20-17)15(13)22-14-10-3-9-4-11(14)7-18(24,5-9)6-10/h1-2,8-11,14,24H,3-7H2,(H2,19,23)(H2,20,21,22)/t9?,10-,11+,14?,18? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREIJXJRTLTGJC-JQCLMNFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3NC4=C5C=CNC5=NC=C4C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC3(C[C@@H](C2NC4=C5C=CNC5=NC=C4C(=O)N)CC1C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701111132, DTXSID801319101 | |
| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peficitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944118-01-8, 944134-74-1 | |
| Record name | Peficitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944118018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peficitinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11708 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Stereoisomer of 4-[(5-hydroxytricyclo[3.3.1.13,7]dec-2-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701111132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peficitinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFICITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPH1166CKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Peficitinib's Mechanism of Action in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peficitinib (B612040) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes. In autoimmune diseases, particularly rheumatoid arthritis (RA), the dysregulation of cytokine signaling pathways is a key driver of chronic inflammation and tissue damage. This compound addresses this by modulating the JAK-STAT signaling cascade, a critical pathway for a multitude of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Pan-JAK Inhibition
This compound is classified as a pan-JAK inhibitor, demonstrating inhibitory activity against multiple members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These intracellular, non-receptor tyrosine kinases are essential for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, ultimately leading to the transcription of genes involved in inflammation and immunity.[2][3]
The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] These phosphorylated STATs form dimers, translocate to the nucleus, and bind to specific DNA sequences to regulate the expression of target genes, many of which are pro-inflammatory.[1][2][5]
This compound exerts its therapeutic effect by binding to the ATP-binding site of JAKs, competitively inhibiting their kinase activity.[4] This action prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling of a variety of pro-inflammatory cytokines, including interleukins and interferons.[1][5] The net result is a dampening of the inflammatory response that characterizes many autoimmune diseases.[2]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro and cellular assays. The following tables summarize key data for easy comparison.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
| Data represents the half-maximal inhibitory concentration in cell-free enzyme assays.[6][7] |
Table 2: Cellular Activity
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| T-Cell Proliferation | Human T-Cells | IL-2 | Proliferation | 18 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124 |
| Data reflects the concentration required to inhibit 50% of the cellular response.[7] |
Table 3: In Vivo Efficacy in Adjuvant-Induced Arthritis (AIA) Rat Model
| Dosing Regimen | Measured Endpoint | ED50 (mg/kg) |
| Prophylactic (Oral) | Paw Swelling | 2.7 |
| Therapeutic (Oral) | Paw Swelling | Not explicitly stated, but dose-dependent suppression observed |
| ED50 represents the dose required to achieve 50% of the maximum effect.[6] |
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the JAK-STAT Signaling Pathway
Caption: this compound inhibits the phosphorylation of STAT proteins by targeting JAKs.
Experimental Workflow for Assessing this compound's Inhibitory Activity
Caption: Workflow for characterizing this compound's inhibitory effects.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAKs.[6]
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide); ATP; and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in an appropriate buffer.
-
In a microplate, combine the JAK enzyme and its peptide substrate.
-
Add the diluted this compound or vehicle control and pre-incubate.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
-
Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (Western Blot)
Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.[6][8]
Methodology:
-
Cell Culture: Culture rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) or other relevant cell types (e.g., peripheral blood mononuclear cells) under standard conditions.
-
Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).
-
Stimulate the cells with a cytokine cocktail (e.g., IL-6 and soluble IL-6 receptor) to induce STAT phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated STATs (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the intensity of the phosphorylated STAT bands and normalize to the corresponding total STAT bands to determine the dose-dependent inhibition by this compound.
-
T-Cell Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of T-lymphocytes.[1][2]
Methodology:
-
Cell Isolation: Isolate splenocytes from rats or peripheral blood mononuclear cells (PBMCs) from human donors.
-
Treatment and Stimulation:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control.
-
Stimulate T-cell proliferation by adding a mitogen such as Interleukin-2 (IL-2).
-
-
Incubation: Incubate the plate for a period of time (e.g., 3 days) at 37°C in a CO2 incubator.
-
Proliferation Measurement: Assess cell proliferation using a standard method, such as the incorporation of [3H]-thymidine or a colorimetric assay (e.g., using WST-8).
-
Data Analysis: Quantify the level of proliferation for each condition and calculate the IC50 value for the inhibition of T-cell proliferation.
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To assess the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.[9][10]
Methodology:
-
Induction of Arthritis:
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Use an appropriate rat strain (e.g., Lewis rats).
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Induce arthritis by a single subcutaneous injection of Freund's Complete Adjuvant (FCA) at the base of the tail or in a footpad.
-
-
Treatment:
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Administer this compound orally once daily.
-
Treatment can be initiated in a prophylactic regimen (at the time of or before disease induction) or a therapeutic regimen (after the onset of clinical signs of arthritis).
-
-
Efficacy Assessment:
-
Regularly measure paw volume using a plethysmometer to quantify paw swelling.
-
Clinically score the severity of arthritis in each paw based on erythema and swelling.
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At the end of the study, perform histological examination of the joints to assess inflammation, pannus formation, and bone destruction.
-
-
Data Analysis: Determine the dose-dependent effects of this compound on paw swelling, arthritis scores, and histological parameters. Calculate the ED50 for the therapeutic effect.
Conclusion
This compound's mechanism of action is centered on its ability to act as a pan-JAK inhibitor, thereby effectively modulating the JAK-STAT signaling pathway, which is crucial in the pathogenesis of autoimmune diseases. By inhibiting the signaling of numerous pro-inflammatory cytokines, this compound reduces immune cell activation and the subsequent inflammatory cascade. The quantitative data from in vitro, cellular, and in vivo studies provide robust evidence for its potent and broad-spectrum JAK inhibition. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and understanding of this compound's therapeutic potential in autoimmune and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Peficitinib's Inhibition of the JAK-STAT Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peficitinib (B612040) (ASP015K) is an orally administered, once-daily pan-Janus kinase (JAK) inhibitor developed for the treatment of autoimmune diseases, most notably rheumatoid arthritis (RA).[1] It effectively modulates the immune response by inhibiting the JAK-STAT signaling pathway, a critical cascade for numerous pro-inflammatory cytokines.[2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core biological and experimental processes.
Core Mechanism of Action: Pan-JAK Inhibition
The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are intracellular tyrosine kinases essential for transducing signals from a wide array of cytokines and growth factors implicated in the pathogenesis of RA.[1][4] The binding of these extracellular messengers to their cell surface receptors triggers the activation of receptor-associated JAKs.[4] Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation and immune responses.[3][4]
This compound functions as a potent inhibitor of all members of the JAK family, binding to the ATP-binding site of these enzymes and preventing the phosphorylation and subsequent activation of STAT proteins.[3][5] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and mitigates the downstream inflammatory processes that contribute to the clinical manifestations of rheumatoid arthritis.[2][3]
This compound's inhibition of the JAK-STAT signaling pathway.
Quantitative Data
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition across the JAK family, with a moderate selectivity for JAK3.[5][6] The 50% inhibitory concentrations (IC50) are summarized below.
| Target Enzyme | IC50 (nM) |
| JAK1 | 3.9[6][7] |
| JAK2 | 5.0[6] |
| JAK3 | 0.7[7] |
| TYK2 | 4.8-5.0[6][8] |
| Table 1: this compound IC50 Values for JAK Enzyme Inhibition. |
Clinical Efficacy in Rheumatoid Arthritis
This compound has demonstrated significant clinical efficacy in Phase IIb and Phase III trials in Asian patients with RA who have had an inadequate response to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), including methotrexate.[9][10] The primary endpoint in these trials is often the American College of Rheumatology (ACR) 20% improvement criteria (ACR20).[11][12]
| Study | Population | Treatment Arms | Primary Endpoint |
| RAJ3 (Phase III) | RA patients with inadequate response to conventional DMARDs.[13] | This compound 100 mg QD, this compound 150 mg QD, Placebo.[13] | ACR20 response at Week 12.[13] |
| RAJ4 (Phase III) | RA patients with inadequate response to methotrexate.[14] | This compound 100 mg QD + MTX, this compound 150 mg QD + MTX, Placebo + MTX.[14] | ACR20 response at Week 12 and change in mTSS at Week 28.[14] |
| RAJ1 (Phase IIb) | RA patients not currently receiving DMARDs.[9] | This compound 25, 50, 100, 150 mg QD, Placebo.[9] | ACR20 response at Week 12.[9] |
| Table 2: Summary of this compound Phase III Clinical Trials in Rheumatoid Arthritis. |
ACR Response Rates
Significant improvements in ACR20, ACR50, and ACR70 response rates were observed with this compound treatment compared to placebo.[13]
| Study | Treatment Arm | ACR20 (%) | ACR50 (%) | ACR70 (%) |
| RAJ3 [13] | Placebo | 30.7 | - | - |
| This compound 100 mg | 57.7 | - | - | |
| This compound 150 mg | 74.5 | - | - | |
| RAJ4 [15] | Placebo + MTX | - | - | - |
| This compound 100 mg + MTX | - | - | - | |
| This compound 150 mg + MTX | - | - | - | |
| Table 3: ACR Response Rates in Phase III Clinical Trials at Week 12. Note: Specific ACR50/70 values for RAJ4 at week 12 were not detailed in the provided search results but were noted as higher for this compound doses. |
In the RAJ4 study, this compound also demonstrated significant superiority versus placebo in suppressing joint destruction, as measured by the change from baseline in the van der Heijde-modified total Sharp score (mTSS) at week 28.[14][16]
Pharmacokinetics
This compound is rapidly absorbed following oral administration.[17][18] Key pharmacokinetic parameters in healthy Chinese subjects are presented below.
| Parameter | 50 mg Single Dose | 100 mg Single Dose | 150 mg Single Dose |
| tmax (median, h) | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 |
| t½ (mean, h) | 7.4-13.0 | 7.4-13.0 | 7.4-13.0 |
| Cmax (ng/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |
| AUC (ng·h/mL) | Dose-proportional increase | Dose-proportional increase | Dose-proportional increase |
| Table 4: Pharmacokinetic Parameters of this compound in Healthy Subjects (Fasted State).[17][18] |
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[19] The most common treatment-emergent adverse events (TEAEs) are consistent with other JAK inhibitors.[9][10]
| Adverse Event | Incidence Rate (per 100 patient-years) in Long-Term Extension Study[19] |
| Serious Infections | 2.7 |
| Herpes Zoster-related Disease | 7.3 |
| Malignancies | 1.2 |
| Table 5: Incidence of Adverse Events of Special Interest in a Long-Term Extension Study. |
The most frequently reported TEAEs in a long-term extension study were nasopharyngitis (47.0%) and herpes zoster (17.3%).[19]
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified JAK kinases.[20]
Objective: To determine the IC50 value of this compound for each JAK family member.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant JAK enzyme (e.g., JAK1, JAK2, JAK3, or TYK2) is diluted in a kinase buffer. A suitable peptide substrate and ATP are also prepared in the same buffer.
-
Compound Dilution: this compound is serially diluted to various concentrations.
-
Kinase Reaction: The JAK enzyme, substrate, ATP, and test compound (this compound) are incubated together in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[21]
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.[3]
Workflow for an In Vitro JAK Kinase Inhibition Assay.
Cellular STAT Phosphorylation Assay
This cell-based assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a more physiologically relevant context.[3][4]
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[3]
General Protocol Outline:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Compound Pre-incubation: Resuspend PBMCs in cell culture medium and pre-incubate with varying concentrations of this compound or a vehicle control for a specified time (e.g., 30 minutes) at 37°C.[22]
-
Cytokine Stimulation: Add a cytokine known to signal through the JAK-STAT pathway (e.g., IL-2 to induce STAT5 phosphorylation) to the cell suspension and incubate.[4]
-
Cell Fixation and Permeabilization: Stop the stimulation by fixing the cells (e.g., with formaldehyde) and then permeabilize the cell membrane to allow antibodies to access intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of STAT phosphorylation in each cell.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of STAT phosphorylation.
Workflow for a Cellular STAT Phosphorylation Assay.
Phase III Clinical Trial in Rheumatoid Arthritis
The clinical development of this compound involved randomized, double-blind, placebo-controlled Phase III trials to evaluate its efficacy and safety.[13][14]
Objective: To assess the superiority of this compound over placebo in reducing the signs and symptoms of RA and inhibiting structural joint damage.
General Protocol Outline:
-
Patient Population: Enroll patients with a diagnosis of RA who have had an inadequate response to prior DMARDs.[13]
-
Randomization: Randomly assign patients to one of several treatment arms (e.g., this compound 100 mg, this compound 150 mg, or placebo), often in combination with a stable background therapy like methotrexate.[14]
-
Treatment Period: Administer the assigned treatment daily for a specified duration (e.g., 12 to 52 weeks).[13][14]
-
Efficacy Assessments: At baseline and regular intervals, assess disease activity using measures such as the ACR core set, which includes tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and an acute-phase reactant (e.g., C-reactive protein).[11][12] The primary endpoint is typically the ACR20 response rate at a specific time point (e.g., Week 12).[13][14] Structural damage may be assessed using radiographic methods like the modified Total Sharp Score.[14]
-
Safety Monitoring: Continuously monitor patients for adverse events, and collect laboratory data for safety analysis.
-
Data Analysis: Compare the efficacy and safety outcomes between the this compound and placebo groups to determine statistical significance.
Logical Flow of a Phase III Clinical Trial for this compound in RA.
Conclusion
This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effect by directly targeting the JAK-STAT signaling pathway.[3] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis.[3][14] The comprehensive data from in vitro, cellular, and clinical studies provide a robust foundation for its use in treating RA and support further investigation into its potential for other autoimmune and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ard.bmj.com [ard.bmj.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quanticate.com [quanticate.com]
- 12. Website [eprovide.mapi-trust.org]
- 13. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to methotrexate: results of a phase III randomised, double-blind, placebo-controlled trial (RAJ4) in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of the Novel Oral Janus Kinase (JAK) Inhibitor, this compound (ASP015K), in a Phase 3, Double-Blind, Placebo-Controlled, Randomized Study of Patients with RA Who Had an Inadequate Response to Methotrexate - ACR Meeting Abstracts [acrabstracts.org]
- 16. academic.oup.com [academic.oup.com]
- 17. dovepress.com [dovepress.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Peficitinib: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) (ASP015K) is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] Approved for the treatment of rheumatoid arthritis in Japan, this compound is a member of the targeted synthetic disease-modifying antirheumatic drugs (tsDMARDs).[2][3] This technical guide provides a comprehensive overview of the target profile and kinase selectivity of this compound, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Pan-JAK Inhibition
This compound's primary mechanism of action is the inhibition of the JAK family of intracellular, non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] These enzymes are crucial transducers of cytokine-mediated signals via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[2][5] By blocking the ATP-binding site of JAKs, this compound prevents the phosphorylation and activation of STAT proteins, which in turn inhibits their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[5][6] This disruption of the JAK-STAT signaling cascade ultimately dampens the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[5]
Target Profile and Kinase Selectivity
This compound is classified as a pan-JAK inhibitor, demonstrating activity against all four members of the JAK family.[7][8] In vitro kinase assays have quantified its inhibitory potency, revealing moderate selectivity for JAK3.[4][9]
Table 1: In Vitro Inhibitory Activity of this compound against Janus Kinase Enzymes
| Target Enzyme | IC50 (nmol/L) |
| JAK1 | 3.9[1] |
| JAK2 | 5.0[1] |
| JAK3 | 0.71[1] |
| TYK2 | 4.8[1] |
Beyond the primary JAK targets, studies have indicated that this compound can also inhibit other tyrosine kinases. Notably, in a cell-free assay system, this compound was found to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs).[10] This broader activity profile distinguishes it from other JAK inhibitors like tofacitinib, which did not show similar inhibition of PDGF and VEGF RTKs in the same study.[10]
Signaling Pathway
The canonical JAK-STAT signaling pathway, which is inhibited by this compound, is initiated by cytokine binding to their receptors, leading to the activation of associated JAKs and subsequent phosphorylation of STAT proteins.
Experimental Protocols
The determination of this compound's kinase selectivity and inhibitory potency relies on various in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase (e.g., JAK3).
Materials:
-
Recombinant human JAK3 enzyme
-
Suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well plates (white, opaque)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations. A DMSO-only vehicle control should be included.
-
Enzyme and Substrate Preparation: Thaw the recombinant JAK3 enzyme on ice and dilute to the optimal concentration (determined empirically) in kinase buffer. Prepare a mixture of the peptide substrate and ATP in the kinase buffer. The ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Assay Plate Setup: In a 384-well plate, add the serially diluted this compound or vehicle control.
-
Kinase Reaction Initiation: Add the diluted JAK3 enzyme to each well. Initiate the kinase reaction by adding the substrate/ATP mixture. The final reaction volume is typically 5-10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for approximately 40 minutes.
-
Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Objective: To assess the cellular potency of this compound by measuring the inhibition of cytokine-induced STAT5 phosphorylation.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
This compound
-
Cytokine stimulant (e.g., IL-2 for STAT5 phosphorylation)
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT5 (pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: If using PBMCs, isolate them from whole blood using density gradient centrifugation.
-
Compound Incubation: Pre-incubate the whole blood or PBMCs with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15 minutes) at 37°C. Include an unstimulated control.
-
Fixation and Permeabilization: Fix the cells to preserve the phosphorylation state of the proteins, followed by permeabilization of the cell membrane to allow antibody entry.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against the cell surface marker and intracellular pSTAT5. Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire the data on a flow cytometer, gating on the cell population of interest (e.g., CD4+ T cells).
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the stimulated control and determine the cellular IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for determining the IC50 of a kinase inhibitor using a biochemical assay.
Conclusion
This compound is a potent, orally active pan-JAK inhibitor with moderate selectivity for JAK3. Its primary mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical mediator of inflammatory responses. Beyond its effects on the JAK family, this compound has also demonstrated inhibitory activity against PDGF and VEGF receptor tyrosine kinases. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. A thorough understanding of its target profile and kinase selectivity is essential for optimizing its therapeutic use and for the development of future generations of targeted therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Safety and effectiveness of this compound (ASP015K) in patients with rheumatoid arthritis: interim data (22.7 months mean this compound treatment) from a long-term, open-label extension study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Chemical Profile of Peficitinib: A Pan-JAK Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040), also known as ASP015K, is an orally administered small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] Developed by Astellas Pharma Inc., it has been approved for the treatment of rheumatoid arthritis (RA) in several countries.[2][3] this compound is classified as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] Its mechanism of action involves the disruption of the JAK-STAT signaling pathway, a critical route for various cytokines and growth factors involved in immune responses and inflammatory processes.[4][5] This technical guide provides a comprehensive overview of the discovery, chemical structure, and key experimental methodologies used to characterize this compound.
Discovery and Development
This compound was identified as a novel, orally bioavailable JAK inhibitor with potential immunomodulatory effects for the treatment of autoimmune diseases like rheumatoid arthritis.[6] The discovery process involved chemical modifications of a lead compound to enhance JAK inhibitory activity and improve metabolic stability in liver microsomes.[6] This led to the identification of this compound (designated as compound 18 in the discovery publication) as a promising clinical candidate.[6] Clinical development, particularly Phase 3 trials conducted in Asia (Japan, Korea, and Taiwan), demonstrated the efficacy of this compound in patients with RA who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs).[3][7] These trials showed significant clinical improvements and the prevention of joint destruction with once-daily doses of 100 mg and 150 mg of this compound compared to a placebo.[7]
Chemical Structure
This compound is a pyrrolo[2,3-b]pyridine derivative.[8] Its chemical structure is characterized by a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, which is crucial for its interaction with the hinge region of the JAK enzymes.[6]
IUPAC Name: 4-[[(1R,3S)-5-hydroxy-2-adamantyl]amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide[9] Molecular Formula: C₁₈H₂₂N₄O₂[9] Molecular Weight: 326.4 g/mol [9]
The chemical synthesis of this compound hydrobromide involves a seven-step linear sequence starting from 4-chloro-7-azaindole.[1] Key steps include the N-protection of the azaindole, directed lithiation, esterification, amidation, and finally, coupling with trans-4-aminoadamantan-1-ol (B1440121) at high temperatures.[1] The free base is then converted to the hydrobromide salt for isolation in a crystalline form.[1]
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound's therapeutic effects stem from its inhibition of the JAK-STAT signaling pathway.[4][5] This pathway is a primary communication route for numerous cytokines and growth factors that are central to the inflammatory processes in autoimmune diseases.[4]
The signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: Pro-inflammatory cytokines bind to their specific receptors on the cell surface, inducing receptor dimerization.[1]
-
JAK Activation: The intracellular domains of these receptors are associated with JAKs. Receptor dimerization brings the JAKs into close proximity, leading to their trans-autophosphorylation and activation.[1]
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[1] Recruited STATs are subsequently phosphorylated by the active JAKs.[1]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the cell nucleus.[10]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences, initiating the transcription of genes encoding pro-inflammatory mediators.[1]
This compound competitively binds to the ATP-binding site of JAKs, preventing the phosphorylation and subsequent activation of STAT proteins.[4] This blockade of the JAK-STAT cascade reduces the production of pro-inflammatory cytokines and other mediators, thereby mitigating the inflammatory response.[4]
Figure 1. This compound's inhibition of the JAK-STAT signaling pathway.
Quantitative Data
This compound has been characterized as a pan-JAK inhibitor with moderate selectivity for JAK3.[1] Its inhibitory activity has been quantified through various in vitro assays.
| Target Enzyme | IC₅₀ (nmol/L) |
| JAK1 | 3.9[1] |
| JAK2 | 5.0[1] |
| JAK3 | 0.71[1] |
| TYK2 | 4.8[1] |
Table 1: In vitro inhibitory activity of this compound against Janus kinase enzymes.
| Assay | Cell Type | Stimulus | Measured Endpoint | IC₅₀ (nM) |
| T-Cell Proliferation | Human T-Cells | IL-2 | Proliferation | 18[11] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127[3] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124[3] |
Table 2: Cellular activity of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and serially diluted this compound.
-
Procedure:
-
The JAK enzyme and its peptide substrate are prepared in an appropriate assay buffer.
-
Serially diluted this compound is pre-incubated with the JAK enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration.
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a detection method such as luminescence (e.g., ADP-Glo™ Kinase Assay) or fluorescence.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Figure 2. Workflow for an in vitro kinase inhibition assay.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation.
-
Procedure:
-
Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Stimulate the cells with a specific cytokine (e.g., IL-2) to induce STAT phosphorylation and incubate for a short period (e.g., 15 minutes) at 37°C.
-
Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer.
-
Stain the cells with a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5).
-
Analyze the median fluorescence intensity (MFI) of the pSTAT signal using a flow cytometer.
-
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.
References
- 1. Seven steps to synthesize this compound hydrobromide_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Tofacitinib synthesis – An asymme... preview & related info | Mendeley [mendeley.com]
- 11. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
Peficitinib (ASP015K): A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (ASP015K) is an orally bioavailable small molecule that functions as a potent pan-Janus kinase (JAK) inhibitor. It has demonstrated significant efficacy in preclinical models of autoimmune diseases, particularly rheumatoid arthritis. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, detailing its mechanism of action, in vitro and in vivo pharmacology, and available safety data. The information is presented to support further research and development of this compound.
Core Mechanism of Action: Pan-JAK Inhibition
This compound exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes, which are critical for the signal transduction of numerous cytokines and growth factors involved in immunity and inflammation.[1] By binding to the ATP-binding site of JAKs, this compound blocks their catalytic activity, thereby disrupting the downstream JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1][2] This inhibition prevents the phosphorylation and activation of STAT proteins, which subsequently blocks their translocation to the nucleus and the transcription of pro-inflammatory genes.[1]
In Vitro Kinase Inhibition Profile
This compound has been characterized as a pan-JAK inhibitor, demonstrating potent inhibition across multiple members of the JAK family with moderate selectivity for JAK3.[1][3] The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized below.
| Target Enzyme | IC50 (nmol/L) |
| JAK1 | 3.9[1] |
| JAK2 | 5.0[1] |
| JAK3 | 0.71[1] |
| TYK2 | 4.8[1] |
The JAK-STAT Signaling Pathway
The inhibition of the JAK-STAT pathway is the central mechanism of this compound's action. The following diagram illustrates this pathway and the point of inhibition by this compound.
In Vitro Cellular Activity
Consistent with its enzymatic inhibitory profile, this compound demonstrates robust activity in cellular assays by inhibiting cytokine-induced signaling and subsequent cellular responses.
Inhibition of STAT Phosphorylation
This compound effectively suppresses the phosphorylation of STAT proteins in various cell types upon cytokine stimulation.
| Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| Human Lymphocytes | IL-2 | pSTAT5 levels | 127 |
| Rat Whole Blood | IL-2 | pSTAT5 levels | 124 |
| Human PBMCs | Various Cytokines | pSTAT levels | Varies by cytokine |
Inhibition of T-Cell Proliferation
This compound inhibits the proliferation of T-lymphocytes, a key event in the adaptive immune response.
| Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| Human T-cells | IL-2 | Proliferation | 18 |
| Rat Splenocytes | IL-2 | Proliferation | 10 |
Inhibition of Cytokine Production
This compound has been shown to suppress the production of pro-inflammatory cytokines from stimulated immune cells. In one study, this compound dose-dependently suppressed the production of IL-4, IL-13, IFN-γ, and TNF-α from peripheral blood mononuclear cells (PBMCs) following T-cell receptor (TCR) stimulation.[4]
In Vivo Efficacy in Rheumatoid Arthritis Model
This compound has demonstrated significant efficacy in the rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for rheumatoid arthritis.
Rat Adjuvant-Induced Arthritis (AIA) Model
In the rat AIA model, oral administration of this compound in both prophylactic and therapeutic settings resulted in a dose-dependent reduction in paw swelling and bone destruction.[5]
| Dosing Regimen | Measured Endpoint | ED50 (mg/kg) |
| Prophylactic (Oral) | Paw Swelling | 2.7 |
| Therapeutic (Oral) | Paw Swelling | Not explicitly stated, but dose-dependent effects observed |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK kinases.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, ATP, and this compound at various concentrations.
-
Procedure:
-
The JAK enzyme and its peptide substrate are prepared in an appropriate assay buffer.
-
Serially diluted this compound is pre-incubated with the JAK enzyme.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified duration.
-
The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified using a detection method such as luminescence or fluorescence.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay
Objective: To assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole cells.
Methodology:
-
Cell Types: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines.
-
Reagents: Cytokine (e.g., IL-2, IL-6), this compound, fixation buffer, permeabilization buffer, and a fluorophore-conjugated antibody specific for the phosphorylated form of the STAT protein of interest.
-
Procedure:
-
Isolate and prepare the cells of interest.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Fix and permeabilize the cells.
-
Stain the cells with the anti-phospho-STAT antibody.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis: The median fluorescence intensity (MFI) of the phospho-STAT signal is determined for each condition. The percent inhibition of STAT phosphorylation at each this compound concentration is calculated to determine the IC50 value.
Rat Adjuvant-Induced Arthritis (AIA) Model
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.
Methodology:
-
Animals: Lewis rats are commonly used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in mineral oil (Complete Freund's Adjuvant) into the base of the tail or a paw.
-
Dosing: this compound is administered orally, either prophylactically (starting at the time of adjuvant injection) or therapeutically (starting after the onset of clinical signs of arthritis).
-
Assessment of Arthritis:
-
Paw Swelling: Measured using a plethysmometer.
-
Arthritis Score: Clinical scoring of joint inflammation.
-
Bone and Cartilage Destruction: Assessed by radiography and histology.
-
-
Data Analysis: Comparison of arthritis parameters between this compound-treated and vehicle-treated groups.
Preclinical Safety and Toxicology
Detailed preclinical toxicology data from dedicated studies, such as repeat-dose toxicity, genotoxicity, and carcinogenicity studies, are not extensively available in the public domain. The available safety information is primarily derived from clinical trials in humans. In these studies, this compound has been generally well-tolerated.[4] The most common treatment-emergent adverse events reported in clinical trials include nasopharyngitis and herpes zoster. Hematological and biochemical parameter changes have also been observed.
Conclusion
This compound is a potent, orally bioavailable pan-JAK inhibitor with a well-defined mechanism of action centered on the inhibition of the JAK-STAT signaling pathway. It has demonstrated significant efficacy in preclinical in vitro and in vivo models of rheumatoid arthritis, supporting its clinical development for the treatment of autoimmune diseases. Further disclosure of comprehensive preclinical toxicology data would provide a more complete safety profile for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. ard.bmj.com [ard.bmj.com]
- 4. ard.bmj.com [ard.bmj.com]
- 5. Safety and Effectiveness of this compound (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean this compound Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacodynamics of Peficitinib in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040), also known as ASP015K, is an orally bioavailable small molecule that functions as a pan-Janus kinase (JAK) inhibitor.[1][2] It targets the JAK family of tyrosine kinases—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2)—which are integral to the signaling pathways of numerous cytokines and growth factors involved in inflammatory and immune responses.[1][3] By inhibiting these enzymes, this compound effectively modulates the JAK-STAT signaling pathway, a critical cascade in the pathophysiology of autoimmune diseases such as rheumatoid arthritis.[4][5] This technical guide provides a comprehensive overview of the in-vitro pharmacodynamics of this compound, detailing its inhibitory activities, the experimental protocols used for its characterization, and visual representations of its mechanism of action.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases.[4] This inhibition disrupts the intracellular signaling cascade initiated by cytokine binding to their cell surface receptors.[3] Upon cytokine receptor engagement, associated JAKs are activated, leading to the phosphorylation of the receptor and the subsequent recruitment and phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] Phosphorylated STATs then dimerize and translocate to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function.[1][6] this compound competitively binds to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thereby blocking the downstream inflammatory cascade.[1][3]
This compound's inhibition of the JAK-STAT signaling pathway.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potency of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: this compound Inhibitory Potency (IC50) against JAK Enzymes [7]
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| Tyk2 | 4.8 |
| Source: All IC50 values are approximate and may vary based on experimental conditions.[7] |
Table 2: this compound Cellular Activity (IC50) [7][8]
| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |
| T-cell Proliferation | Human T-cells | IL-2 | Inhibition of Proliferation | 18 |
| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124 |
| Source: All IC50 values are approximate and may vary based on experimental conditions.[7][8] |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for understanding and replicating the pharmacodynamic characterization of this compound.
Biochemical Kinase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK1, JAK2, JAK3, and Tyk2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system)
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a 96-well plate, add the specific JAK enzyme, the peptide substrate, and the serially diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole cells.
Objective: To assess the cellular potency of this compound in inhibiting a specific JAK-STAT signaling pathway.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines
-
Appropriate cytokine (e.g., IL-2, IL-6, IFN-α)
-
This compound
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated anti-phospho-STAT antibodies
Procedure:
-
Isolate and prepare the cells of interest.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes to 2 hours at 37°C.[1][7]
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1]
-
Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow for intracellular antibody staining.
-
Stain the cells with a fluorophore-conjugated antibody specific for the phosphorylated STAT protein of interest.
-
Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.[1]
Workflow for the STAT phosphorylation assay.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
Objective: To determine the functional consequence of JAK inhibition on immune cell proliferation.
Materials:
-
Human or rat T-cells (e.g., isolated from PBMCs or splenocytes)
-
T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or IL-2)
-
This compound
-
Complete cell culture medium
-
Proliferation measurement reagent (e.g., [³H]-thymidine or a resazurin-based reagent)
-
96-well plates
Procedure:
-
Plate the T-cells in a 96-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add a T-cell activator (e.g., IL-2) to stimulate proliferation.[1][4]
-
Incubate the plate for 2-3 days at 37°C in a CO2 incubator.[1][4]
-
Assess cell proliferation by adding a suitable reagent and measuring the signal (e.g., radioactivity for [³H]-thymidine incorporation or fluorescence for resazurin-based assays).
-
Calculate the percent inhibition of proliferation for each this compound concentration and determine the IC50 value.
Downstream Cellular Effects
The inhibition of the JAK-STAT pathway by this compound leads to significant downstream consequences on the inflammatory environment. In cellular models, particularly with rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound has been shown to suppress the production of key inflammatory mediators.[9] This includes the attenuation of vascular endothelial growth factor (VEGF), matrix metalloproteinases (MMPs), and pro-inflammatory cytokines like IL-6.[9] Furthermore, this compound can promote apoptosis in these cells, counteracting the apoptosis-resistant phenotype that contributes to synovial hyperplasia in rheumatoid arthritis.[9] These effects highlight the potential of this compound to not only alleviate symptoms but also to modify the disease process at a cellular level.
Downstream consequences of this compound-mediated JAK-STAT inhibition.
Conclusion
This compound is a potent pan-JAK inhibitor that effectively suppresses the JAK-STAT signaling pathway in a variety of cellular models. Its low nanomolar IC50 values against all JAK isoforms translate into robust inhibition of cytokine-induced STAT phosphorylation and T-cell proliferation. The detailed experimental protocols provided herein offer a framework for the continued investigation of this compound and other JAK inhibitors. The downstream cellular effects observed in vitro, such as the reduction of pro-inflammatory mediators and the induction of apoptosis in pathogenic cell types, underscore its therapeutic potential in autoimmune and inflammatory diseases. This technical guide serves as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacological profile of this compound and its role in modulating immune responses.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Role of JAK-STAT signaling in the pathogenic behavior of fibroblast-like synoviocytes in rheumatoid arthritis: Effect of the novel JAK inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Peficitinib's Impact on Cytokine Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) (ASP015K) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases, particularly rheumatoid arthritis.[1][2] As a pan-JAK inhibitor, this compound modulates the signaling of a wide array of cytokines and growth factors integral to the inflammatory cascade by targeting the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, its inhibitory effects on cytokine signaling pathways, and detailed methodologies for key experimental protocols. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction: The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, leading to the regulation of gene transcription.[1][3] This pathway is pivotal in mediating immune responses, hematopoiesis, and cellular proliferation and differentiation.[5] The JAK family of non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[5] These kinases are associated with the intracellular domains of type I and type II cytokine receptors.[1]
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific receptor, which induces receptor dimerization and brings the associated JAKs into close proximity.[5] This allows for the trans-phosphorylation and activation of the JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to modulate the expression of target genes involved in inflammation and immune cell function.[1][3] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases.[5]
This compound: Mechanism of Action
This compound functions as a competitive inhibitor of the ATP-binding site of Janus kinases.[3] By occupying this site, this compound prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade initiated by cytokine binding.[3] This inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, ultimately mitigating the inflammatory response characteristic of autoimmune diseases like rheumatoid arthritis.[3][6]
This compound is characterized as a pan-JAK inhibitor, meaning it targets multiple members of the JAK family.[3][4] This broad-spectrum inhibition allows this compound to modulate the signaling of a wide range of cytokines that utilize different combinations of JAKs.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against the different JAK isoforms is determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric.[7] Lower IC50 values indicate higher potency.
| Kinase | IC50 (nmol/L) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.71 |
| TYK2 | 4.8 |
| Table 1: this compound IC50 Values against JAK Isoforms.[8] |
This compound demonstrates moderate selectivity for JAK3.[9] The inhibitory effects of this compound on cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs) have also been quantified.
| Cytokine | STAT Pathway | This compound IC50 (nM) (Healthy Subjects) |
| IL-2 | JAK1/3, STAT5 | 29 |
| IL-4 | JAK1/3, STAT6 | 21 |
| IL-6 | JAK1/2, TYK2, STAT3 | 110 |
| IFN-α | JAK1, TYK2, STAT1 | 110 |
| IFN-γ | JAK1/2, STAT1 | 110 |
| GM-CSF | JAK2, STAT5 | 110 |
| Table 2: this compound's Inhibitory Effect on Cytokine-Induced STAT Phosphorylation in PBMCs from Healthy Subjects.[10] |
Experimental Protocols
In Vitro JAK Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.[11]
Objective: To determine the IC50 value of this compound for each JAK kinase.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (serially diluted)
-
Assay buffer
-
Kinase reaction plate (e.g., 384-well plate)
-
Detection reagents (e.g., HTRF-based with europium-labeled anti-phospho antibody and streptavidin-XL665)[12]
-
Plate reader compatible with the detection method
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of this compound. Dilute the recombinant JAK enzymes, substrate, and ATP to their optimal concentrations in the assay buffer.[12]
-
Assay Plate Setup: Add the serially diluted this compound or a vehicle control (e.g., DMSO) to the wells of the assay plate.[12]
-
Enzyme Addition: Add the diluted JAK enzyme to each well.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to each well.[12]
-
Incubation: Incubate the plate at a specified temperature and for a set duration to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents.[12]
-
Signal Reading: Read the signal on a compatible plate reader.[12]
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression model.[12]
Cell-Based Phospho-STAT Assay
This assay measures the phosphorylation of STAT proteins within a cellular context in response to cytokine stimulation and the inhibitory effect of a compound.[13]
Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in a cellular system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cell culture medium and supplements
-
Cytokines (e.g., IL-2, IL-6, IFN-γ)
-
This compound (serially diluted)
-
Fixation buffer (e.g., paraformaldehyde-based)[14]
-
Permeabilization buffer (e.g., methanol-based)[14]
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5-Alexa Fluor® 647)[14][15]
-
Flow cytometer or cell-based ELISA plate reader[14]
Protocol Outline:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and culture overnight. Pre-incubate the cells with serial dilutions of this compound or a vehicle control.
-
Cytokine Stimulation: Add the specific cytokine to the wells to induce STAT phosphorylation and incubate for a short period (e.g., 15 minutes).[14]
-
Fixation: Fix the cells by adding a fixation buffer.[14]
-
Permeabilization: Permeabilize the cells to allow intracellular antibody staining.[14]
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated STAT protein of interest.[14][15]
-
Data Acquisition: Acquire data using a flow cytometer or read the plate on a cell-based ELISA reader.[14]
-
Data Analysis: Determine the level of STAT phosphorylation for each condition and calculate the IC50 value for this compound.[16]
Downstream Effects on Cytokine Production and Gene Expression
By inhibiting the JAK-STAT pathway, this compound effectively suppresses the production of key inflammatory mediators.[3] In studies using rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound has been shown to suppress the secretion of monocyte chemoattractant protein-1 (MCP-1/CCL2).[8] This reduction in chemokine production leads to decreased migration of monocytes and other immune cells to the site of inflammation.[8]
Furthermore, the blockade of JAK-STAT signaling by this compound alters the expression profile of genes involved in inflammation, immune cell proliferation, and matrix degradation.[3] While comprehensive gene expression analyses specific to this compound are still emerging, studies with other JAK inhibitors in rheumatoid arthritis have demonstrated the downregulation of genes encoding for various cytokines, chemokines, and matrix metalloproteinases (MMPs) in synovial tissue.[3]
Conclusion
This compound is a potent, orally available pan-JAK inhibitor that exerts its therapeutic effects by directly targeting the JAK-STAT signaling pathway.[3] Its ability to block the phosphorylation of STAT proteins leads to a significant reduction in the production of pro-inflammatory mediators, thereby alleviating the symptoms and potentially modifying the disease course of rheumatoid arthritis and other autoimmune diseases.[1][3] The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working in the field of immunology and inflammation.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign [pubmed.ncbi.nlm.nih.gov]
- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Peficitinib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) hydrochloride, also known as ASP015K, is an orally bioavailable small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] As a pan-JAK inhibitor, it demonstrates inhibitory activity against JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][3] These enzymes are critical components of the intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][4] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, biochemical and cellular activities, and selectivity profile.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[1][4] This pathway is integral to the signal transduction of a wide array of cytokines and growth factors pivotal in immune cell development, activation, and function.[5][6] The signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits and the activation of receptor-associated JAKs.[2][6] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[2][6] Recruited STATs are subsequently phosphorylated by the active JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in the inflammatory response.[5][7] this compound, by binding to the ATP-binding site of JAKs, competitively inhibits their kinase activity, thereby preventing the phosphorylation and activation of STAT proteins and disrupting the entire downstream signaling cascade.[2][4]
Quantitative Data Summary
The in vitro inhibitory activity of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: this compound IC50 Values for JAK Enzyme Inhibition
| Target | IC50 (nM) |
| JAK1 | 3.9[2][3][8] |
| JAK2 | 5.0[2][3][8] |
| JAK3 | 0.7 - 0.71[2][3][8] |
| Tyk2 | 4.8[2][3][8] |
Table 2: this compound IC50 Values in Cellular Assays
| Assay | Cell Type/System | Stimulus | Measured Endpoint | IC50 (nM) |
| T-Cell Proliferation | Human T-cells | IL-2 | Proliferation | 18[] |
| T-Cell Proliferation | Rat T-cells | IL-2 | Proliferation | 10.2[10] |
| T-Cell Proliferation | Cynomolgus Monkey T-cells | IL-2 | Proliferation | 39.9[10] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 | 124[3][11] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 | 127[3][11] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay determines the direct inhibitory effect of this compound on the kinase activity of isolated JAK enzymes.[1]
Materials:
-
This compound hydrochloride dissolved in DMSO
-
Recombinant human JAK1, JAK2, JAK3, and Tyk2 enzymes
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay system (Promega) or similar
-
96-well or 384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound hydrochloride in DMSO. Further dilute these solutions in the kinase assay buffer.
-
Assay Plate Setup: In a multi-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP (at or near the Km for each enzyme), and the substrate peptide.
-
Reaction Initiation: Add the master mix to each well, followed by the addition of the respective diluted JAK enzyme to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[1][12]
-
Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole cells, providing a more physiologically relevant assessment of this compound's activity.[1][7]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line
-
This compound hydrochloride dissolved in DMSO
-
Cytokine for stimulation (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, IFN-γ for pSTAT1)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorophore-conjugated anti-phospho-STAT antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the cells of interest (e.g., PBMCs). If necessary, culture cells in cytokine-free media to reduce baseline signaling.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound hydrochloride or a vehicle control for 1-2 hours at 37°C.[1]
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[1]
-
Fixation and Permeabilization: Immediately stop the stimulation by fixing the cells with a fixation buffer, followed by permeabilization to allow antibody entry.
-
Intracellular Staining: Stain the cells with a fluorophore-conjugated anti-phospho-STAT antibody.
-
Data Acquisition: Analyze the samples on a flow cytometer, gating on the cell population of interest.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition. Calculate the percent inhibition and determine the IC50 value.
T-Cell Proliferation Assay
This assay assesses the functional consequence of JAK inhibition by measuring the effect of this compound on cytokine-induced T-cell proliferation.[7]
Materials:
-
Human or rat splenocytes/PBMCs
-
This compound hydrochloride dissolved in DMSO
-
Recombinant human IL-2
-
Complete cell culture medium
-
Proliferation dye (e.g., CFSE) or a reagent to measure cell viability (e.g., CellTiter-Glo®)
-
96-well culture plates
Procedure:
-
Cell Preparation: Isolate splenocytes or PBMCs and resuspend them in a complete culture medium.
-
Assay Setup: Seed the cells into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Stimulation: Add recombinant human IL-2 to the wells to stimulate T-cell proliferation.
-
Incubation: Incubate the plate for 3 days at 37°C in a CO2 incubator.[7]
-
Measurement of Proliferation:
-
If using a proliferation dye, analyze the dilution of the dye by flow cytometry.
-
If using a viability reagent, add the reagent and measure the signal (e.g., luminescence) according to the manufacturer's protocol.
-
-
Data Analysis: Plot the proliferation or viability signal against the this compound concentration to determine the IC50 value.
Conclusion
The in vitro characterization of this compound hydrochloride demonstrates its potent, pan-JAK inhibitory activity. Through a combination of biochemical and cell-based assays, its mechanism of action via the disruption of the JAK-STAT signaling pathway has been clearly elucidated. The quantitative data on its inhibitory potency against all four JAK isoforms, coupled with its demonstrated efficacy in functional cellular assays, provides a strong rationale for its therapeutic potential in the treatment of autoimmune and inflammatory conditions. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and characterization of JAK inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficacy and safety of the oral Janus kinase inhibitor this compound (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy this compound | 944118-01-8 | >98% [smolecule.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Peficitinib's Potent Inhibition of T-Cell Proliferation: An In Vitro Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib is an orally active, potent pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1] This inhibition of the JAK-STAT signaling pathway is critical in modulating cellular proliferation and immune responses, making this compound a significant subject of study for autoimmune diseases like rheumatoid arthritis.[1][2] This document provides a detailed protocol for an in vitro T-cell proliferation assay to evaluate the inhibitory effects of this compound. Additionally, it summarizes key quantitative data on its inhibitory activities and visualizes the underlying signaling pathway and experimental workflow.
Introduction
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in transducing cytokine-mediated signals via the JAK-STAT pathway.[2] This pathway is integral to the activation and proliferation of immune cells, including T-cells. Dysregulation of this pathway is implicated in the pathogenesis of various inflammatory and autoimmune disorders.[3] this compound exerts its immunomodulatory effects by inhibiting the JAK family, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][4] This action blocks the subsequent transcription of genes involved in inflammatory responses.[1] This application note details a robust in vitro assay to quantify the inhibitory effect of this compound on T-cell proliferation.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound.
Table 1: this compound IC50 Values for JAK Enzyme Inhibition
| Target | IC50 (nM) |
| JAK1 | 3.9[1][5] |
| JAK2 | 5.0[1][5] |
| JAK3 | 0.7[5] |
| TYK2 | 4.8[5] |
Table 2: this compound IC50 Values in Cell-Based Assays
| Assay | Cell Type/System | IC50 (nM) |
| IL-2-induced T cell proliferation | Rat Splenocytes | 10[5] |
| IL-2-induced T cell proliferation | Human T-cells | 18[5] |
| IL-2-induced STAT5 phosphorylation | Rat Whole Blood | 124[5] |
| IL-2-induced STAT5 phosphorylation | Human Lymphocytes | 127[5] |
Mechanism of Action: The JAK-STAT Signaling Pathway
This compound's primary mechanism of action is the inhibition of the JAK family of enzymes. Upon cytokine binding to their receptors, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation and cell proliferation.[4][6] this compound competitively inhibits the ATP-binding site of JAKs, preventing this cascade.[7]
Experimental Protocol: T-Cell Proliferation Assay
This protocol details an in vitro assay to measure the dose-dependent inhibition of T-cell proliferation by this compound using human peripheral blood mononuclear cells (PBMCs).
Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
Recombinant human IL-2
-
Cell proliferation reagent (e.g., [³H]-thymidine, resazurin-based reagent like CellTiter-Blue®, or CFSE)
-
96-well flat-bottom microtiter plates
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Microplate reader (for colorimetric/fluorometric assays) or liquid scintillation counter (for radioisotope assays)
Experimental Workflow
Step-by-Step Methodology
-
Cell Preparation:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation with Ficoll-Paque PLUS.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Plate Coating (for TCR stimulation):
-
Assay Setup:
-
Add 100 µL of the PBMC suspension (1 x 10^5 cells) to each well of the anti-CD3 coated plate.[9]
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0-100 nM.[5] Also, prepare a vehicle control using the same concentration of DMSO as in the highest this compound dilution.
-
Add 50 µL of the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C in a CO2 incubator.[1]
-
-
T-Cell Stimulation:
-
Prepare a solution of soluble anti-CD28 antibody and recombinant human IL-2 in complete RPMI-1640 medium. Final concentrations in the well should be 1 µg/mL for anti-CD28 and 10 ng/mL for IL-2.
-
Add 50 µL of the stimulation solution to each well.
-
-
Incubation:
-
Proliferation Measurement:
-
Method A: Resazurin-based Assay:
-
Add 20 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well.[1]
-
Incubate for an additional 4-6 hours at 37°C.
-
Measure the fluorescence at the recommended excitation and emission wavelengths using a microplate reader.
-
-
Method B: [³H]-Thymidine Incorporation:
-
Method C: CFSE Dye Dilution Assay:
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Conclusion
This application note provides a comprehensive protocol for assessing the in vitro efficacy of this compound in inhibiting T-cell proliferation. The provided quantitative data and mechanistic diagrams offer a robust framework for researchers to investigate the immunomodulatory properties of this compound and other JAK inhibitors. The detailed methodology can be adapted for various research applications in immunology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. immunology.org [immunology.org]
- 11. biotium.com [biotium.com]
Peficitinib Cell-Based Assay Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (ASP015K) is an orally active, potent pan-Janus kinase (JAK) inhibitor that targets JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[1][2] The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses, making it a key therapeutic target for autoimmune diseases like rheumatoid arthritis.[1][3] this compound exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases, which prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] This action blocks their translocation to the nucleus and the subsequent transcription of target genes involved in inflammatory responses.[1] These application notes provide detailed protocols for essential cell-based assays to evaluate the pharmacological activity of this compound.
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is integral to the cellular response to numerous cytokines and growth factors.[4] This pathway is central to immune responses and inflammatory processes.[4] The binding of cytokines to their cell surface receptors activates associated JAKs.[5] These activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins.[5] Subsequently, the recruited STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the expression of target genes, including those for pro-inflammatory cytokines.[5] this compound, as a pan-JAK inhibitor, blocks this signaling cascade, thereby attenuating the inflammatory response.[5]
Figure 1: this compound's inhibition of the JAK-STAT signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of this compound in various enzymatic and cell-based assays.
Table 1: this compound IC50 Values for JAK Enzyme Inhibition
| Target | IC50 (nM) |
| JAK1 | 3.9[2][6] |
| JAK2 | 5.0[2][6] |
| JAK3 | 0.7[2][6] |
| Tyk2 | 4.8[6] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective JAK isoform.[6]
Table 2: this compound IC50 Values in Cell-Based Assays
| Assay | Cell Type/System | Stimulant | Measured Effect | IC50 (nM) |
| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10[4][7] |
| T-cell Proliferation | Human T-cells | IL-2 | Inhibition of Proliferation | 18[7] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124[2][4][7] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127[2][4][7] |
Experimental Protocols
STAT Phosphorylation Assay by Flow Cytometry
This assay quantitatively measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole cells, such as peripheral blood mononuclear cells (PBMCs).[1][6]
Materials:
-
PBMCs or other relevant cell lines
-
Cytokine stimulus (e.g., recombinant human IL-2 or IL-6)
-
This compound dissolved in DMSO
-
Cell culture medium
-
Fixation buffer (e.g., BD Cytofix™)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation.[1] For some primary cells, it may be necessary to culture them in cytokine-free media to reduce baseline signaling.[6]
-
Pre-incubation: Resuspend PBMCs in a suitable cell culture medium and pre-incubate with varying concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.[1]
-
Stimulation: Add the appropriate cytokine to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C.[1][6]
-
Fixation: Stop the stimulation by adding a fixation buffer and incubate for 10 minutes at 37°C.[1]
-
Permeabilization: Permeabilize the cells by adding ice-cold methanol (B129727) and incubating on ice for 30 minutes.[4]
-
Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody for 30-60 minutes at 4°C in the dark.[1]
-
Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.[1]
-
Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control and determine the IC50 value.[1]
Figure 2: Workflow for the STAT phosphorylation assay.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on IL-2-induced T-cell proliferation.[1][7]
Materials:
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
Recombinant human IL-2
-
Cell proliferation reagent (e.g., CellTiter-Blue® or [³H]-thymidine)
-
96-well flat-bottom plates
Protocol:
-
Cell Preparation: Isolate splenocytes or T-cells and resuspend in a complete culture medium.[1]
-
Assay Setup: Seed the cells into a 96-well plate.[1]
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells. A suggested concentration range is 0-100 nM.[7]
-
Stimulation: Add recombinant human IL-2 to the wells to stimulate T-cell proliferation.[1]
-
Incubation: Incubate the plate for 3 days at 37°C in a CO2 incubator.[1][7]
-
Proliferation Measurement: Assess cell proliferation using a standard method, such as the addition of a resazurin-based reagent or [³H]-thymidine incorporation, and measure the signal according to the manufacturer's instructions.[1]
-
Data Analysis: Plot the proliferation signal against the this compound concentration to determine the IC50 value.[1]
Cytokine Production Assay
This assay measures the inhibitory effect of this compound on the production and secretion of pro-inflammatory cytokines from stimulated PBMCs.[1]
Materials:
-
Human PBMCs
-
96-well plates (can be pre-coated with anti-CD3 antibody for TCR stimulation)
-
This compound stock solution
-
Stimulants (e.g., soluble anti-CD28 antibody, IL-2)
-
ELISA kits or multiplex bead-based immunoassay for target cytokines (e.g., IFN-γ, TNF-α)
Protocol:
-
Cell Preparation: Isolate human PBMCs as described previously.[1]
-
Assay Setup: Seed the PBMCs into a 96-well plate. For T-cell receptor (TCR) stimulation, pre-coat the plate with an anti-CD3 antibody.[1]
-
Compound Addition: Add various concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.[1]
-
Stimulation:
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.[1]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.[1]
-
Cytokine Quantification: Measure the concentration of target cytokines in the supernatants using specific ELISA kits or a multiplex bead-based immunoassay according to the manufacturer's protocols.[1]
-
Data Analysis: Plot the cytokine concentration against the this compound concentration to evaluate the inhibitory effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Peficitinib in the Rat Adjuvant-Induced Arthritis Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib (B612040) is an oral Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of rheumatoid arthritis (RA). It functions by targeting the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyrosine Kinase 2), which are crucial for transducing cytokine-mediated signals via the JAK-STAT pathway. This pathway is pivotal in the pathogenesis of inflammatory diseases. The rat adjuvant-induced arthritis (AIA) model is a widely utilized preclinical model for assessing the efficacy of anti-arthritic compounds. This model is characterized by robust and measurable polyarticular inflammation, significant bone resorption, and periosteal bone proliferation, making it a valuable tool in drug development. These application notes provide detailed protocols for the use of this compound in the rat AIA model, summarize key dosage and efficacy data, and illustrate the underlying signaling pathways and experimental workflows.
Data Summary: this compound Dosage and Efficacy in Rat AIA Model
The following table summarizes the quantitative data from studies evaluating this compound in the rat adjuvant-induced arthritis model.
| Dosage (mg/kg) | Administration Route | Dosing Regimen | Key Findings | Reference |
| 3 - 30 mg/kg | Oral | Repeated | Dose-dependent and significant attenuation of arthritis score, paw swelling, pain threshold, grip strength, and histopathological injuries. | |
| 10 mg/kg | Oral | Repeated | Demonstrated comparable efficacy to Tofacitinib at 3 mg/kg based on plasma concentration levels. Showed greater inhibitory effects on the loss of bone mineral density and synovial thickening score compared to Tofacitinib at a comparable plasma concentration. | |
| Not Specified | Oral | Prophylactic and Therapeutic | Dose-dependently suppressed bone destruction and paw swelling. | |
| Not Specified | Intraperitoneal | Continuous Infusion | Demonstrated efficacy in the AIA model. |
Experimental Protocols
I. Adjuvant-Induced Arthritis (AIA) in Rats
This protocol details the induction and assessment of arthritis in a rat model.
A. Materials:
-
Animals: Lewis, Sprague-Dawley (SD), or Wistar rats (6-12 weeks old are recommended as younger and older rats may be resistant).
-
Adjuvant: Complete Freund's Adjuvant (CFA) containing 10 mg/mL of heat-killed Mycobacterium tuberculosis. Note that commercial preparations of CFA with 1 mg/mL of mycobacteria are often not effective.
-
Syringes and Needles: 1 mL syringes with 25-gauge needles.
B. Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Adjuvant Preparation: Before each injection, thoroughly resuspend the CFA by rolling the syringe to ensure a uniform suspension of mycobacterial particles.
-
Induction of Arthritis:
-
Subcutaneous Injection (Base of Tail): Inject 0.1 mL of the CFA suspension subcutaneously at the base of the tail. This method allows for the evaluation of arthritis in all four paws.
-
Subcutaneous Injection (Footpad): Alternatively, inject 0.05 mL of the CFA suspension subcutaneously into the footpad of a rear paw. This will induce a primary inflammatory reaction in the injected paw.
-
-
Disease Progression: Clinical signs of arthritis typically manifest around day 9 or 10 after the adjuvant injection. In the footpad injection model, a secondary arthritis will develop in the non-injected paws around days 12-14. The arthritis typically peaks within 2-3 days of onset and can last for 20 to 25 days.
II. This compound Administration
This compound has demonstrated efficacy in the rat AIA model through both prophylactic and therapeutic oral dosing regimens.
-
Prophylactic Dosing: this compound administration is initiated at the time of disease induction (Day 0).
-
Therapeutic Dosing: this compound administration is initiated after the onset of clinical signs of arthritis.
The compound is typically administered orally once daily.
III. Assessment of Arthritis Severity
A comprehensive evaluation of arthritis involves multiple endpoints:
-
Clinical Scoring: The severity of arthritis can be visually scored on a scale of 0 to 4 for each paw.
-
Paw Volume/Swelling: Measure the volume of the paws using a plethysmometer.
-
Pain Threshold/Mechanical Hyperalgesia: Assess pain sensitivity using methods like the von Frey filament test.
-
Grip Strength: Evaluate limb function by measuring grip strength.
-
Histopathological Examination: At the end of the study, collect ankle joints for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone resorption.
-
Bone Mineral Density: Evaluate bone loss using techniques such as micro-computed tomography (µCT).
Mechanism of Action: JAK-STAT Signaling Pathway
This compound is a JAK inhibitor that targets JAK1 and JAK3 with high potency. By inhibiting JAKs, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, prevents their translocation to the nucleus and the subsequent transcription of pro-inflammatory genes, ultimately leading to a reduction in inflammation and the amelioration of arthritis symptoms. This compound has been shown to inhibit IL-2-dependent T cell proliferation and STAT5 phosphorylation.
Visualizations
Application Notes and Protocols for Peficitinib in Mouse Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Peficitinib (B612040), a potent Janus kinase (JAK) inhibitor, in preclinical mouse models of autoimmune diseases. This compound targets the JAK-STAT signaling pathway, a critical mediator of pro-inflammatory cytokine signaling, making it a compound of significant interest for therapeutic development in autoimmune disorders.[1][2] This document outlines detailed protocols for the collagen-induced arthritis (CIA) mouse model, suggested dosing regimens for this compound, and methods for evaluating its efficacy.
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
This compound is a pan-JAK inhibitor with high affinity for multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3][4] By binding to the ATP-binding site of these kinases, this compound blocks their activation and the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3] This disruption of the JAK-STAT cascade effectively dampens the cellular response to a variety of pro-inflammatory cytokines and growth factors implicated in the pathogenesis of autoimmune diseases like rheumatoid arthritis.[1][3]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and its in vivo efficacy in a rodent model of arthritis. While the in vivo data is from a rat model, it provides a strong basis for dose selection in mouse studies.[5][6]
Table 1: In Vitro Inhibitory Activity of this compound [5]
| Target | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.7 |
| TYK2 | 4.8 |
Table 2: In Vivo Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats [5][6]
| Administration Route | Dosing Regimen | Efficacy Outcome |
| Oral (Prophylactic) | 3 - 30 mg/kg, once daily | Dose-dependent suppression of paw swelling and bone destruction. |
| Oral (Therapeutic) | 3 - 30 mg/kg, once daily | Dose-dependent suppression of paw swelling and bone destruction. |
| Intraperitoneal (Continuous Infusion) | Not specified | Demonstrated efficacy in suppressing paw swelling. |
Note: A dose of 10 mg/kg of this compound showed comparable efficacy to 3 mg/kg of Tofacitinib in one study.[5]
Experimental Protocols
I. Collagen-Induced Arthritis (CIA) Mouse Model
The CIA model is a widely used and well-characterized model of inflammatory arthritis that shares many pathological and immunological features with human rheumatoid arthritis.[3]
A. Materials
-
Male DBA/1 mice (8-10 weeks old)[3]
-
Bovine Type II Collagen (CII), immunization grade[3]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[3]
-
Incomplete Freund's Adjuvant (IFA)[3]
-
0.1 M Acetic Acid[3]
-
Sterile syringes and needles (26G or smaller)[3]
-
Emulsifying needle or device[3]
B. Protocol for Induction of CIA
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.[3]
-
Prepare a 1:1 emulsion of the collagen solution with CFA (e.g., 500 µL of collagen solution mixed with 500 µL of CFA).[3]
-
Emulsify the mixture until a stable, thick emulsion is formed (a drop of the emulsion should not disperse in water).[3]
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.[3]
-
-
Booster Immunization (Day 21):
-
Monitoring:
C. Clinical Assessment of Arthritis The severity of arthritis is evaluated using a standardized clinical scoring system. Each paw is scored on a scale of 0-4:[3]
-
0: No evidence of erythema or swelling.
-
1: Erythema and mild swelling confined to the tarsals or ankle, or swelling of one to two digits.
-
2: Erythema and mild swelling extending from the ankle to the tarsals.
-
3: Erythema and moderate swelling of the entire paw.
-
4: Severe swelling of the entire paw and/or ankylosis.
The maximum arthritis score per mouse is 16. Paw thickness can also be measured using a digital caliper as a quantitative measure of inflammation.
II. This compound Administration Protocol (Oral Gavage)
This protocol is based on the administration of other JAK inhibitors in mouse CIA models and should be optimized for this compound.[3]
A. Materials
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) with 0.025% Tween 20 in sterile water)[3]
-
Oral gavage needles
B. Dosing and Administration
-
Dosing: Based on studies with other JAK inhibitors, a starting dose range of 15-50 mg/kg can be considered.[3]
-
Preparation: Prepare a fresh suspension of this compound in the vehicle each day.
-
Administration: Administer this compound or vehicle daily via oral gavage. The volume of administration should be consistent (e.g., 10 mL/kg body weight).[3]
C. Treatment Schedule
-
Prophylactic Model: Begin treatment before or at the time of the booster immunization (Day 21).[3]
-
Therapeutic Model: Begin treatment upon the onset of clinical signs of arthritis (e.g., a clinical score of ≥2).[3]
Continue daily administration until the end of the study (e.g., Day 42-49).[3]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for a typical this compound efficacy study in a CIA mouse model and the logical relationship between the key components of the study.
Concluding Remarks
The protocols and data presented herein provide a solid framework for the preclinical evaluation of this compound in mouse models of autoimmunity, particularly the collagen-induced arthritis model. While the provided protocols are based on established methods and data from analogous compounds, researchers should consider optimizing parameters such as dose and treatment duration for their specific experimental setup. Successful implementation of these methodologies will facilitate a thorough assessment of the therapeutic potential of this compound for the treatment of rheumatoid arthritis and other autoimmune disorders.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Tofacitinib ameliorates murine lupus and its associated vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Peficitinib Stock Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peficitinib is a potent, orally bioavailable inhibitor of Janus kinases (JAKs), playing a crucial role in the modulation of cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[1][2] As a pan-JAK inhibitor, this compound targets multiple members of the JAK family, thereby blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] This action disrupts the downstream signaling of various pro-inflammatory cytokines, making this compound a valuable tool for in vitro studies of rheumatoid arthritis, psoriasis, and other inflammatory conditions.[3][4] Proper preparation of this compound stock solutions is critical for obtaining consistent and reproducible results in cell-based assays. This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Chemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Source |
| Synonyms | ASP015K, JNJ-54781532 | [5] |
| Molecular Formula | C₁₈H₂₂N₄O₂ | [6] |
| Molecular Weight | 326.4 g/mol | [6] |
| Form | Crystalline solid | [5] |
| Storage Temperature | -20°C | [5] |
| Solubility in DMSO | ≥ 65 mg/mL (199.14 mM) | [7] |
| Solubility in Ethanol | ~1 mg/mL | [5] |
| Aqueous Solubility | Sparingly soluble | [5][8] |
This compound Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical mediator of immune responses. Cytokine binding to its receptor activates associated JAKs, which then phosphorylate STAT proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation.[1][2] this compound, by inhibiting JAKs, blocks this entire cascade.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3264 mg of this compound (Molecular Weight = 326.4 g/mol ).
-
Dissolve: Add the calculated volume of DMSO to the this compound powder. For the example above, add 100 µL of DMSO.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and free of any particulate matter. Gentle warming or brief sonication can be used to aid dissolution if necessary.[8]
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[9]
-
Store: Store the aliquots at -20°C or -80°C.[9] this compound is stable for at least 4 years when stored at -20°C as a solid.[5] In DMSO, it is recommended to store at -80°C for up to 6 months.[10]
Workflow for Preparing Working Solutions
References
- 1. benchchem.com [benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound | C18H22N4O2 | CID 57928403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. abmole.com [abmole.com]
Peficitinib Treatment in Primary Human Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, a critical mediator of cellular responses to a variety of cytokines and growth factors.[1][2][3] By inhibiting JAKs, this compound effectively reduces the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn suppresses the transcription of pro-inflammatory cytokine genes.[1][2] This document provides detailed application notes and protocols for studying the effects of this compound on primary human immune cells.
This compound is a pan-JAK inhibitor, targeting multiple members of the JAK family.[2] Specifically, it inhibits JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2) with varying potencies.[4][5][6] This broad-spectrum inhibition allows this compound to interfere with the signaling of numerous cytokines implicated in the pathogenesis of inflammatory diseases.[7]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound on JAK enzymes and cytokine-induced STAT phosphorylation in primary human immune cells.
Table 1: this compound IC50 Values for JAK Enzymes
| JAK Enzyme | IC50 (nM) |
| JAK1 | 3.9[4][5][6] |
| JAK2 | 5.0[5][6] |
| JAK3 | 0.7[4][5] |
| TYK2 | 4.8[5][6] |
Table 2: this compound IC50 Values for Cytokine-Induced STAT Phosphorylation in Human PBMCs from Healthy Donors
| Cytokine | STAT Pathway | IC50 (nM) |
| IL-2 | pSTAT5 | 29 |
| IL-4 | pSTAT6 | 13 |
| IL-6 | pSTAT1 | 120 |
| IL-6 | pSTAT3 | 82 |
| IFN-α | pSTAT1 | 100 |
| IFN-γ | pSTAT1 | 140 |
| GM-CSF | pSTAT5 | 240 |
Data adapted from in vitro studies on peripheral blood mononuclear cells (PBMCs). The IC50 values represent the concentration of this compound required to inhibit 50% of the cytokine-induced STAT phosphorylation.[8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway and a general experimental workflow for assessing the effects of this compound.
Experimental Protocols
Isolation of Primary Human Immune Cells (PBMCs)
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).
-
Phosphate-Buffered Saline (PBS), sterile.
-
Ficoll-Paque™ PLUS or other density gradient medium (density ~1.077 g/mL).
-
Sterile conical tubes (15 mL and 50 mL).
-
Sterile pipettes.
-
Centrifuge with a swinging-bucket rotor.
Procedure:
-
Dilute the whole blood with an equal volume of sterile PBS at room temperature.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the density gradient medium, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the PBMC layer.
-
Using a sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding at least 3 volumes of sterile PBS and centrifuge at 100-250 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired volume of cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Assessment of STAT Phosphorylation by Flow Cytometry
This protocol details the measurement of cytokine-induced STAT phosphorylation in human PBMCs following treatment with this compound.
Materials:
-
Isolated human PBMCs.
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).
-
This compound (dissolved in DMSO).
-
Recombinant human cytokines (e.g., IL-2, IL-6, IFN-γ).
-
Fixation/Permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19) and phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5).
-
Flow cytometer.
Procedure:
-
Resuspend isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
Add this compound at various concentrations (and a vehicle control, e.g., DMSO) to the respective tubes and incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding the appropriate cytokine (e.g., IL-2 at 100 ng/mL, IL-6 at 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Immediately stop the stimulation by adding a fixation buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Permeabilize the cells by adding a permeabilization buffer and incubating for 30 minutes on ice or at room temperature, according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and phosphorylated STAT proteins for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of cells with phosphorylated STAT proteins and the median fluorescence intensity (MFI) in different immune cell subsets.
Measurement of Cytokine and Chemokine Production
This protocol describes the quantification of cytokines and chemokines in the supernatant of cultured PBMCs using a bead-based immunoassay.
Materials:
-
Isolated human PBMCs.
-
Complete RPMI-1640 medium.
-
This compound.
-
Stimulants (e.g., anti-CD3/anti-CD28 antibodies, lipopolysaccharide (LPS)).
-
96-well cell culture plates.
-
Bead-based immunoassay kit for human cytokines/chemokines.
-
Luminex or other compatible flow cytometry-based instrument.
Procedure:
-
Seed isolated PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Add this compound at various concentrations (and a vehicle control) to the wells.
-
Stimulate the cells with the desired stimulant (e.g., plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) for 24-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
Perform the bead-based immunoassay according to the manufacturer's protocol. This typically involves: a. Incubating the supernatants with a mixture of antibody-coupled beads specific for different cytokines/chemokines. b. Washing the beads to remove unbound proteins. c. Adding a biotinylated detection antibody cocktail. d. Adding a streptavidin-phycoerythrin (PE) conjugate. e. Acquiring data on a Luminex instrument.
-
Analyze the data using the kit's software to determine the concentration of each cytokine/chemokine in the samples.
T Cell Proliferation Assay
This protocol outlines a method to assess the effect of this compound on T cell proliferation.
Materials:
-
Isolated human PBMCs or purified T cells.
-
Complete RPMI-1640 medium.
-
This compound.
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or soluble).
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well flat-bottom cell culture plates.
-
Flow cytometer (for dye dilution) or liquid scintillation counter (for [3H]-thymidine incorporation).
Procedure (using cell proliferation dye):
-
Label PBMCs or purified T cells with a cell proliferation dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Resuspend the labeled cells in complete RPMI-1640 medium and seed them in a 96-well plate pre-coated with anti-CD3 antibody (1-5 µg/mL).
-
Add soluble anti-CD28 antibody (1-2 µg/mL) and this compound at various concentrations (and a vehicle control).
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorochrome-conjugated antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer and analyze the dye dilution profiles to determine the extent of T cell proliferation.
In Vitro B Cell Differentiation and Immunoglobulin Secretion
This protocol provides a framework for studying the impact of this compound on B cell differentiation into antibody-secreting cells.
Materials:
-
Isolated human PBMCs or purified B cells.
-
Complete RPMI-1640 medium.
-
This compound.
-
B cell stimuli (e.g., CpG ODN, anti-CD40, IL-21, IL-4).
-
96-well cell culture plates.
-
ELISA or ELISpot kit for human IgG and IgM.
-
Flow cytometer and antibodies for B cell and plasma cell markers (e.g., CD19, CD27, CD38, CD138).
Procedure:
-
Seed PBMCs or purified B cells in a 96-well plate in complete RPMI-1640 medium.
-
Add this compound at various concentrations (and a vehicle control).
-
Stimulate the cells with a cocktail of B cell stimuli (e.g., CpG ODN at 2.5 µg/mL and IL-21 at 50 ng/mL) to induce differentiation.
-
Incubate the plate for 6-9 days at 37°C in a 5% CO2 incubator, refreshing the medium and stimuli as needed.
-
At the end of the culture period, harvest the cells and supernatants separately.
-
Analyze the cells by flow cytometry for the expression of plasma cell markers (CD19-, CD27++, CD38++, CD138+) to assess differentiation.
-
Quantify the amount of secreted IgG and IgM in the culture supernatants using ELISA or enumerate antibody-secreting cells using ELISpot.
Conclusion
This compound is a potent inhibitor of the JAK-STAT signaling pathway, impacting the function of various primary human immune cells. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the in vitro effects of this compound and other JAK inhibitors on immune cell activation, differentiation, and effector functions. These studies are crucial for understanding the therapeutic mechanisms of such drugs and for the development of novel immunomodulatory therapies.
References
- 1. agilent.com [agilent.com]
- 2. reprocell.com [reprocell.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Flow cytometry–based STAT phosphorylation assay [bio-protocol.org]
- 8. Isolation of Immune Cells from Blood (Lymphocytes, Monocytes, and Granulocytes) | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Unveiling the Inhibition of STAT5 Phosphorylation by Peficitinib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the detection and semi-quantitative analysis of phosphorylated STAT5 (pSTAT5) in cell lysates following treatment with Peficitinib, a potent Janus kinase (JAK) inhibitor. By inhibiting JAKs, this compound blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for cytokine-mediated signaling in immune responses.[1][2] This protocol is designed to enable researchers to effectively assess the pharmacological activity of this compound on the JAK/STAT signaling pathway.
This compound is a novel oral JAK inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[3][4] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[4][5] This blockade of the JAK/STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other mediators, ultimately dampening the inflammatory response.[1][4] Western blotting is a fundamental technique to measure the levels of specific proteins, including their phosphorylated forms, providing a robust method to investigate the impact of this compound on STAT5 phosphorylation.
Data Presentation
The following tables summarize key quantitative data for performing a Western blot analysis of pSTAT5 after this compound treatment.
Table 1: this compound Treatment Conditions
| Parameter | Value | Reference |
| Cell Type | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS) | [3] |
| This compound Concentrations | 0.1, 1, and 5 µM | [3] |
| Incubation Time | 24 hours (for effect on cytokine production) | [3] |
| Stimulant | IL-6 (100 ng/mL) and soluble IL-6R (100 ng/mL) | [3] |
| Vehicle Control | DMSO | [5] |
Table 2: Antibody Dilutions for Western Blot
| Antibody | Recommended Dilution | Reference |
| Primary Antibody: Phospho-STAT5 (Tyr694) | 1:1000 | [6][7][8] |
| Primary Antibody: Total STAT5 | Varies by manufacturer, typically 1:1000 | [6] |
| Primary Antibody: Loading Control (e.g., β-actin, GAPDH) | Varies by manufacturer, typically 1:1000 - 1:5000 | [7] |
| HRP-conjugated Secondary Antibody | Varies by manufacturer, typically 1:2000 - 1:10000 | [9] |
Experimental Protocols
This section details the methodology for investigating the effect of this compound on STAT5 phosphorylation using Western blotting.
Cell Culture and Treatment
-
Cell Seeding: Seed the appropriate cells (e.g., RA FLS) in culture plates at a suitable density and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal levels of STAT phosphorylation, serum-starve the cells in a low-serum or serum-free medium for 4-6 hours prior to treatment.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24 hours).[3]
-
Stimulation: Following this compound treatment, stimulate the cells with a cytokine known to induce STAT5 phosphorylation (e.g., IL-6 and sIL-6R at 100 ng/mL each) for a short period (e.g., 10-30 minutes) to induce STAT5 phosphorylation.[3]
Cell Lysis
-
Harvesting: After stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each plate.[10]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, according to the manufacturer's instructions. This ensures equal loading of protein for each sample during electrophoresis.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.[9]
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSTAT5 (Tyr694) (e.g., at a 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.[6][9]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature.[9]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[9]
Detection and Analysis
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Signal Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the bound antibodies and re-probed with antibodies against total STAT5 and a loading control protein, such as β-actin or GAPDH.
Mandatory Visualization
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-STAT5A (Tyr694)/STAT5B (Tyr699) antibody (28949-1-AP) | Proteintech [ptglab.com]
- 8. Phospho-Stat5 (Tyr694) (D47E7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. scbt.com [scbt.com]
Peficitinib In Vivo Study Design for Rheumatoid Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the efficacy of Peficitinib (ASP015K) for rheumatoid arthritis (RA). This document includes detailed experimental protocols for established rodent models of RA, quantitative data from key studies, and visualizations of the underlying signaling pathway and experimental workflows.
Introduction
This compound is an orally bioavailable, once-daily Janus kinase (JAK) inhibitor. It functions as a pan-JAK inhibitor, targeting JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)[1][2]. The JAK-STAT signaling pathway is a critical mediator of the inflammatory processes in rheumatoid arthritis, transducing signals for numerous pro-inflammatory cytokines[3][4]. By inhibiting this pathway, this compound effectively reduces the downstream inflammation and joint destruction characteristic of RA. Preclinical studies in rodent models of arthritis have demonstrated the potent efficacy of this compound in a dose-dependent manner.
Mechanism of Action: JAK-STAT Signaling Inhibition
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling cascade. The binding of pro-inflammatory cytokines to their receptors on the cell surface activates associated JAKs. This triggers a phosphorylation cascade, leading to the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus, where they modulate the transcription of genes involved in inflammation, immunity, and cellular proliferation. This compound's inhibition of JAKs blocks this entire process, thereby downregulating the inflammatory response.
Data Presentation: Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model
The following tables summarize the dose-dependent efficacy of orally administered this compound in a rat model of adjuvant-induced arthritis.
Table 1: Prophylactic Efficacy of this compound in Rat AIA Model
| Treatment Group | Dose (mg/kg/day) | Paw Swelling Inhibition (%) | Bone Destruction Inhibition (%) | Reference |
| Vehicle Control | - | 0 | 0 | |
| This compound | 3 | Significant | Significant | |
| This compound | 10 | Significant | Significant | |
| This compound | 30 | Almost Complete | Almost Complete |
Table 2: Therapeutic Efficacy of this compound in Rat AIA Model
| Treatment Group | Dose (mg/kg/day) | Outcome | Reference |
| Vehicle Control | - | Progressive paw swelling and bone destruction | |
| This compound | Dose-dependent | Suppression of paw swelling, improved body weight, significantly reduced radiological bone destruction score |
Table 3: Comparative Efficacy of this compound and Tofacitinib in Rat AIA Model
| Treatment Group | Dose (mg/kg/day) | Efficacy Comparison | Reference |
| This compound | 10 | Comparable efficacy on arthritis-associated symptoms to Tofacitinib at 3 mg/kg. Greater efficacy on some inflammation and bone-destruction parameters. | |
| Tofacitinib | 3 | Comparable efficacy on arthritis-associated symptoms to this compound at 10 mg/kg. |
Experimental Protocols
Rat Adjuvant-Induced Arthritis (AIA) Model
This model is characterized by robust polyarticular inflammation and bone resorption, making it suitable for evaluating anti-arthritic compounds.
Materials:
-
Lewis or Sprague-Dawley rats (female, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)
-
Sterile mineral oil
-
25-gauge needles and 1 mL syringes
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Plethysmometer or calipers for paw volume measurement
Procedure:
-
Animal Acclimatization: Acclimate rats to housing conditions for at least one week prior to the experiment.
-
Adjuvant Preparation: Prepare a suspension of CFA in sterile mineral oil. Ensure the Mycobacterium tuberculosis is thoroughly suspended.
-
Induction of Arthritis (Day 0): Anesthetize the rats. Inject 0.1 mL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw.
-
Treatment Regimen:
-
Prophylactic: Begin daily oral administration of this compound or vehicle on Day 0 and continue for the duration of the study (typically 21-28 days).
-
Therapeutic: Begin daily oral administration of this compound or vehicle upon the onset of clinical signs of arthritis (typically around Day 10-14).
-
-
Clinical Assessment:
-
Arthritis Score: Visually score each paw daily or every other day based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one toe, 2=erythema and mild swelling of more than one toe, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and/or ankylosis). The maximum score per animal is 16.
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers at regular intervals.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and collect hind paws for histological analysis of inflammation, cartilage damage, and bone erosion.
Mouse Collagen-Induced Arthritis (CIA) Model
The CIA model in mice shares many immunological and pathological features with human RA and is widely used for preclinical evaluation of novel therapeutics.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Sterile syringes and needles (26G or smaller)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Calipers for paw thickness measurement
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Collagen Emulsion Preparation (Day 0): Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL. Create a 1:1 emulsion of the collagen solution with CFA.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a 1:1 emulsion of the 2 mg/mL collagen solution with IFA. Inject 100 µL of the collagen-IFA emulsion intradermally at a different site from the primary injection.
-
Treatment Regimen (Therapeutic): Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs of arthritis (typically around Day 25-28). A starting dose range of 15-50 mg/kg can be considered based on studies with other JAK inhibitors.
-
Clinical Assessment:
-
Arthritis Score: Score each paw 3-4 times per week using a 0-4 scale as described for the AIA model.
-
Paw Thickness: Measure the thickness of the hind paws using digital calipers.
-
-
Terminal Procedures: At the study endpoint, collect paws for histological analysis.
Experimental Workflow Visualization
References
Peficitinib's Impact on Lymphocytes: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peficitinib (B612040) (ASP015K) is an orally bioavailable Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] As a potent modulator of cytokine signaling, this compound's mechanism of action directly impacts lymphocyte function.[2] Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on various lymphocyte subsets, offering quantitative insights into immunophenotypic and functional changes at the single-cell level. These application notes provide a comprehensive guide to analyzing this compound-treated lymphocytes using flow cytometry, including detailed protocols for assessing key cellular responses.
Mechanism of Action: Inhibition of the JAK-STAT Pathway
This compound functions as a pan-JAK inhibitor, targeting multiple members of the JAK family.[3] It demonstrates moderate selectivity for JAK3 over JAK1, JAK2, and Tyrosine Kinase 2 (Tyk2).[2][4] The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors that regulate immune cell development, activation, and function.[5] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5] These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[5] this compound, by inhibiting JAKs, blocks the phosphorylation of STAT proteins, thereby dampening the downstream inflammatory cascade.[2][5]
Caption: this compound inhibits JAK1 and JAK3, blocking STAT phosphorylation and subsequent gene transcription.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the inhibitory effects of this compound on cytokine-induced STAT phosphorylation and cytokine production in peripheral blood mononuclear cells (PBMCs).
Table 1: this compound IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs from Healthy Subjects [5]
| Cytokine Stimulus | Pathway | Phospho-STAT | This compound IC50 (nM) [95% CI] |
| IL-2 | JAK1/3 | pSTAT5 | 38.8 [27.8, 54.1] |
| IL-4 | JAK1/3 | pSTAT6 | 73.0 [49.4, 108] |
| IL-6 | JAK1/2/Tyk2 | pSTAT3 | 125 [80.3, 195] |
| IL-13 | JAK1/2/Tyk2 | pSTAT6 | 134 [91.1, 198] |
| IFN-α | JAK1/Tyk2 | pSTAT1 | 148[6][7] |
Table 2: this compound IC50 Values for Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs from Rheumatoid Arthritis (RA) Patients [5]
| Cytokine Stimulus | Pathway | Phospho-STAT | This compound IC50 (nM) [95% CI] |
| IL-2 | JAK1/3 | pSTAT5 | 39.0 [25.1, 60.7] |
| IL-4 | JAK1/3 | pSTAT6 | 71.2 [44.7, 113] |
| IL-6 | JAK1/2/Tyk2 | pSTAT3 | 146 [91.7, 233] |
| IL-13 | JAK1/2/Tyk2 | pSTAT6 | 114 [72.3, 180] |
| IFN-α | JAK1/Tyk2 | pSTAT1 | 143 [95.7, 215] |
Table 3: Suppressive Effect of this compound on Cytokine Production by PBMCs [5]
| Stimulation | Cytokine Measured | This compound Effect |
| TCR (anti-CD3/CD28) | IL-4, IL-13, IFN-γ, TNF-α | Dose-dependent suppression |
| TCR (anti-CD3/CD28) | IL-17A, GM-CSF | No clear suppressive effect |
| IL-2 | IL-17A, GM-CSF | Almost complete suppression |
Experimental Protocols
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and structural characterization of this compound (ASP015K) as a novel and potent JAK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sanguinebio.com [sanguinebio.com]
Troubleshooting & Optimization
Peficitinib Solubility in Aqueous Buffers: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with peficitinib (B612040). Here, you will find essential information regarding its solubility in aqueous buffers, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions related to the solubility of this compound in experimental settings.
Q1: I am having difficulty dissolving this compound powder directly into my aqueous buffer (e.g., PBS or cell culture media). What am I doing wrong?
A1: this compound is sparingly soluble in aqueous buffers and is generally considered insoluble in water alone.[1][2] Direct dissolution in aqueous media is not recommended. To achieve the desired concentration for your experiments, you should first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose.[1][2]
Q2: My this compound, dissolved in DMSO, is precipitating out of solution when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for compounds with low aqueous solubility.[1] Here are several troubleshooting strategies to mitigate this:
-
Stepwise Dilution: Avoid adding a small volume of a highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps. For example, to prepare a 10 µM working solution from a 10 mM stock, you could first create a 100 µM intermediate solution in your cell culture medium, and then dilute this further to your final 10 µM concentration.[1]
-
Reduce Final Concentration: If your experimental design permits, working with a lower final concentration of this compound can help maintain its solubility.[1]
-
Final DMSO Concentration: Be mindful of the final percentage of DMSO in your working solution. High concentrations of DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
-
Use of Carrier Proteins: If you are working in a serum-free medium, the addition of a carrier protein such as bovine serum albumin (BSA) may help to improve the solubility of this compound.[1] The presence of serum (e.g., fetal bovine serum) in cell culture media can also aid in keeping hydrophobic compounds in solution.[1]
-
Gentle Warming and Sonication: In some instances, gentle warming or sonication of the solution after dilution can help to redissolve small amounts of precipitate. However, be cautious with temperature, as excessive heat can degrade the compound.
Q3: How should I prepare and store my this compound stock solution?
A3: this compound stock solutions are typically prepared in anhydrous DMSO.[1][2] It is recommended to prepare a high-concentration stock (e.g., 10 mM or higher) to minimize the volume of DMSO added to your aqueous solutions. For long-term storage, aliquoting the stock solution into single-use vials and storing them at -80°C is recommended to prevent degradation from repeated freeze-thaw cycles.[1] DMSO stock solutions of this compound are generally stable for up to one year when stored at -80°C.[1]
Q4: For how long are aqueous working solutions of this compound stable?
A4: It is not recommended to store aqueous solutions of this compound for more than one day.[1][2] For optimal results and to avoid potential issues with stability and solubility, it is best to prepare fresh aqueous working solutions for each experiment from your frozen DMSO stock.[1]
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Please note that solubility can be affected by factors such as temperature, pH, and the presence of other solutes.
| Solvent/System | Solubility | Molar Concentration (Approx.) | Reference |
| DMSO | ~10 mg/mL | ~30.6 mM | [2] |
| DMSO (fresh) | 65 mg/mL | 199.1 mM | [3][4] |
| Ethanol | ~1 mg/mL | ~3.06 mM | [2] |
| Dimethyl Formamide | ~2 mg/mL | ~6.12 mM | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.53 mM | [2] |
| Water | 0.159 mg/mL | 0.487 mM | [3] |
| Water (pH 7) | ≤0.1 mg/mL | ≤0.306 mM | [3][5] |
Molecular Weight of this compound: 326.4 g/mol [2]
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.[1]
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.[1]
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.[1] Gentle warming or sonication can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol for Preparing Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium).
Materials:
-
This compound DMSO stock solution (from the protocol above)
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.[1]
-
Perform a serial or stepwise dilution to minimize the risk of precipitation.[1]
-
Example for preparing a 10 µM working solution from a 10 mM stock:
-
Prepare a 100 µM intermediate solution by adding 5 µL of the 10 mM stock to 495 µL of the aqueous medium.
-
Gently vortex or pipette up and down to mix thoroughly.
-
Prepare the final 10 µM working solution by adding the required volume of the 100 µM intermediate solution to your experimental setup (e.g., cell culture plate wells).
-
-
Always prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group.[1]
-
Use the freshly prepared working solutions immediately. Do not store aqueous solutions of this compound.[1][2]
Visualizations
This compound Solution Preparation Workflow
References
- 1. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing Peficitinib concentration for in vitro experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Peficitinib in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, potent pan-Janus kinase (JAK) inhibitor.[1][2] It exerts its immunomodulatory effects by inhibiting the JAK family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (Tyk2).[3][4] This inhibition blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and the subsequent transcription of target genes involved in inflammatory responses.[1][3][5]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on its in vitro potency, a starting concentration range of 1 nM to 1000 nM is recommended for most cell-based assays.[2][6] For T-cell proliferation assays, concentrations between 0 and 100 nM have been shown to be effective.[2][6]
Q3: What are the known off-target effects of this compound?
A3: In addition to its intended activity against JAKs, this compound has been observed to inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases in cell-free assays.[7][8] This may contribute to its overall cellular effects, such as the inhibition of fibroblast-like synoviocyte activation and endothelial cell tube formation.[7]
Troubleshooting Guide
Issue 1: High variability or inconsistent results in cellular assays.
-
Possible Cause 1: Cell Health and Viability. Poor cell health can lead to inconsistent responses.
-
Solution: Ensure cells are healthy, viable, and in the logarithmic growth phase before starting the experiment. Perform a viability assay (e.g., trypan blue exclusion) to confirm.
-
-
Possible Cause 2: Inconsistent Seeding Density. Variations in the number of cells seeded per well can lead to variability in the final readout.
-
Solution: Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding.
-
-
Possible Cause 3: Donor-to-donor variability in primary cells. Primary cells from different donors can exhibit significant biological variability.[7]
-
Solution: Whenever possible, use cells from the same donor for an entire experiment. If using multiple donors, analyze the data for each donor individually before pooling the results.[7]
-
Issue 2: Lower than expected potency (high IC50 value) in a STAT phosphorylation assay.
-
Possible Cause 1: Suboptimal Cytokine Stimulation. Insufficient or inconsistent cytokine stimulation will result in a weak signal and an apparent decrease in inhibitor potency.
-
Solution: Optimize the concentration of the stimulating cytokine to achieve a robust and reproducible level of STAT phosphorylation (typically 80-90% of maximal stimulation).
-
-
Possible Cause 2: Incorrect Incubation Times. The timing of this compound pre-incubation and cytokine stimulation is critical.
-
Possible Cause 3: this compound Degradation. Improper storage or handling can lead to the degradation of the compound.
-
Solution: Store this compound stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
-
Issue 3: No or weak inhibition observed in a kinase assay.
-
Possible Cause 1: Inactive Enzyme. The recombinant kinase may have lost activity due to improper storage or handling.[7]
-
Solution: Verify the activity of the kinase using a known potent inhibitor as a positive control. Ensure the enzyme is stored and handled according to the manufacturer's instructions.[7]
-
-
Possible Cause 2: Incorrect ATP Concentration. As an ATP-competitive inhibitor, the apparent potency of this compound is dependent on the ATP concentration in the assay.[7]
-
Solution: Use an ATP concentration that is close to the Km of the enzyme for ATP to obtain an accurate IC50 value.
-
-
Possible Cause 3: Issues with the Detection Reagent. The reagent used to measure kinase activity (e.g., detecting ADP production or remaining ATP) may be faulty or expired.
-
Solution: Ensure the detection reagent is within its expiration date and is working correctly by running appropriate controls.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Janus Kinase (JAK) Enzymes
| Target Enzyme | IC50 (nM) |
| JAK1 | 3.9[2][3][6][] |
| JAK2 | 5.0[2][3][6][] |
| JAK3 | 0.7[2][3][6] |
| Tyk2 | 4.8[2][3][6][] |
Table 2: this compound Activity in Cellular Assays
| Assay | Cell Type | Stimulant | Measured Effect | IC50 (nM) |
| T-cell Proliferation | Human T-cells | IL-2 | Inhibition of Proliferation | 18[2] |
| T-cell Proliferation | Rat Splenocytes | IL-2 | Inhibition of Proliferation | 10[6] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | Inhibition of pSTAT5 | 124[2][6] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | Inhibition of pSTAT5 | 127[2][6] |
Experimental Protocols
1. Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole blood or isolated peripheral blood mononuclear cells (PBMCs).[11]
-
Cell Preparation: Isolate human PBMCs using a suitable density gradient medium.
-
Pre-incubation: Resuspend PBMCs in cell culture medium and pre-incubate with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 30 minutes at 37°C.[1]
-
Stimulation: Add the appropriate cytokine (e.g., recombinant human IL-2 or IL-6) to induce STAT phosphorylation and incubate for 15-30 minutes at 37°C.[1]
-
Fixation: Stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde-based) and incubate for 10 minutes at 37°C.[1]
-
Permeabilization: Wash the cells and add ice-cold methanol (B129727) to permeabilize the cells, incubating for 30 minutes on ice.[11]
-
Staining: Wash the cells and stain with a fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5) for 30-60 minutes at 4°C in the dark.[1]
-
Analysis: Wash the cells and resuspend in a suitable buffer for analysis by flow cytometry. Determine the median fluorescence intensity (MFI) of the pSTAT signal.[1]
-
Data Interpretation: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.
2. T-Cell Proliferation Assay
This assay assesses the effect of this compound on IL-2-induced T-cell proliferation.[1]
-
Cell Preparation: Isolate splenocytes from rats and resuspend them in a complete culture medium.[1]
-
Assay Setup: Seed the splenocytes into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or a vehicle control to the wells.
-
Stimulation: Add recombinant human IL-2 to the wells to stimulate T-cell proliferation.[1]
-
Incubation: Incubate the plate for 3 days at 37°C in a CO2 incubator.[1][6]
-
Measurement of Proliferation: Add a cell proliferation reagent (e.g., [3H]-thymidine or a colorimetric reagent like WST-1) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (scintillation counting or absorbance) and calculate the percentage of inhibition of T-cell proliferation for each this compound concentration.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cellular STAT phosphorylation assay.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Preventing Peficitinib Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of Peficitinib precipitation in cell culture media. The following guides and frequently asked questions (FAQs) provide specific, actionable solutions to ensure the stability and efficacy of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium? A1: this compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[1][2][3] Precipitation commonly occurs when a concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[1] This sudden change in solvent reduces this compound's solubility, causing it to fall out of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions? A2: The recommended solvent is high-purity, anhydrous (water-free) Dimethyl Sulfoxide (DMSO).[1][2] this compound is highly soluble in DMSO, with reported concentrations reaching up to 65 mg/mL.[3][4][5] Using fresh, high-quality DMSO is crucial, as moisture can significantly reduce the solubility of the compound.[5][6]
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium? A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally below 0.5% (v/v), and ideally at or below 0.1%.[1][7] The tolerance to DMSO can vary between cell lines, so it is best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1]
Q4: How should I properly store this compound powder and its stock solutions? A4: this compound as a solid powder should be stored at -20°C for long-term stability.[2] Once dissolved in DMSO, the stock solution should be divided into small, single-use aliquots to prevent repeated freeze-thaw cycles.[1] These aliquots should be stored in tightly sealed vials at -80°C for long-term stability, which can be up to a year.[1] Aqueous solutions of this compound are not recommended for storage for more than one day.[2]
Q5: Can I dissolve this compound directly in my cell culture media or PBS? A5: This is not recommended. This compound is sparingly soluble in aqueous buffers and is considered insoluble in water.[1][2][3] Attempting to dissolve it directly in media will likely result in poor dissolution and inaccurate concentrations. The standard and required method is to first prepare a concentrated stock in DMSO.[2]
Troubleshooting Guide for this compound Precipitation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitate or crystals form immediately upon adding the stock solution to the medium. | The final concentration of this compound exceeds its solubility limit in the aqueous medium.[8] | - If experimentally viable, reduce the final working concentration of this compound.[1]- Follow the detailed dilution protocol below, which includes pre-warming the media and performing a stepwise dilution.[1] |
| The rapid addition of a concentrated DMSO stock creates localized high concentrations, causing "shock" precipitation.[8] | - Add the DMSO stock solution very slowly (drop-wise) to the culture medium while it is being gently vortexed or swirled to ensure rapid and even dispersion.[7] | |
| The medium appears clear initially but becomes cloudy or hazy after a short period in the incubator. | The compound is precipitating out of solution over time due to temperature changes or instability. | - Always use pre-warmed (37°C) cell culture media for dilutions to avoid temperature-induced precipitation.[8]- Ensure the incubator provides a stable temperature and high humidity to prevent evaporation, which can concentrate the compound.[9] |
| Interaction with media components or pH shifts. | - Ensure the pH of your culture medium is stable and within the optimal range (typically 7.2-7.4).[8]- The presence of serum (e.g., FBS) can sometimes help stabilize hydrophobic compounds.[1] | |
| Experimental results are inconsistent or not reproducible. | Inaccurate final concentration due to partial precipitation of the compound. | - Before use, always visually inspect the stock solution for any precipitate. If present, gently warm it to 37°C and vortex to redissolve.[8]- Prepare fresh working dilutions from the DMSO stock for each experiment. Avoid storing this compound in aqueous solutions.[1][2] |
| Degradation of this compound from improper storage of stock solutions. | - Strictly adhere to storage guidelines. Use single-use aliquots stored at -80°C to avoid freeze-thaw cycles that can introduce moisture and degrade the compound.[1] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference(s) |
|---|---|---|
| DMSO | ~58-65 mg/mL (~178-199 mM) | [3][5][6][10] |
| DMSO:PBS (pH 7.2) (1:1 solution) | ~0.5 mg/mL | [2] |
| Water | Insoluble / ≤0.159 mg/mL |[2][3][4] |
Table 2: this compound In Vitro Inhibitory Activity (IC₅₀)
| Target | IC₅₀ (nM) | Reference(s) |
|---|---|---|
| JAK1 | 3.9 | [10][11] |
| JAK2 | 5.0 | [10][11] |
| JAK3 | 0.7 | [10][11] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
Materials:
-
Anhydrous, cell-culture grade DMSO[6]
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM or 20 mM stock solution. For a 10 mM stock, dissolve 3.26 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution vigorously to ensure the compound is fully dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.[8][10]
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[1]
-
Store the aliquots at -80°C.[1]
Protocol 2: Recommended Dilution of this compound into Cell Culture Medium
This protocol is designed to minimize precipitation when preparing the final working concentration.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium (with serum/supplements as required)
-
Sterile polypropylene tubes
-
Calibrated pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Determine the final working concentration needed for your experiment. Ensure the final DMSO concentration will not exceed 0.1-0.5%.
-
Perform a Stepwise Dilution (Recommended): Instead of adding the highly concentrated stock directly to your final volume, perform at least one intermediate dilution.
-
Example: To prepare a 10 µM final solution from a 10 mM stock, first prepare a 100 µM intermediate solution. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium and mix well. Then, add the required volume of this 100 µM solution to your culture plates.[1]
-
-
Direct Dilution (Optimized Method):
-
In a sterile tube, add the required volume of pre-warmed (37°C) cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock solution drop-by-drop directly into the medium.[7] This ensures immediate and thorough mixing.
-
-
Visually inspect the final working solution to ensure it is clear and free of precipitation before adding it to your cells.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound hydrobromide | JAK inhibitor | Psoriasis and Rheumatoid Arthritis | CAS# 1353219-05-2 | InvivoChem [invivochem.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results with Peficitinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Peficitinib (B612040) in their experiments.
Understanding this compound: Mechanism of Action
This compound is an oral, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] It is considered a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] The primary mechanism of action of this compound is the inhibition of the JAK-STAT signaling pathway, a critical cascade for numerous cytokines and growth factors involved in inflammation and immune responses.[4]
By binding to the ATP-binding site of JAKs, this compound blocks their kinase activity. This prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4] Activated STATs typically dimerize and translocate to the nucleus to regulate the transcription of target genes. By inhibiting this process, this compound effectively reduces the production of pro-inflammatory mediators.[4]
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by this compound.
Quantitative Data: this compound Inhibitory Activity
The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against the JAK family of enzymes and in various cellular assays. These values can serve as a reference for expected experimental outcomes. Note that IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration used.
Table 1: this compound IC50 Values for JAK Enzyme Inhibition
| Target Enzyme | IC50 (nM) |
| JAK1 | 3.9 |
| JAK2 | 5.0 |
| JAK3 | 0.71 |
| TYK2 | 4.8 |
| Data sourced from multiple studies.[2] |
Table 2: this compound IC50 Values in Cellular Assays
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| T-cell Proliferation | Human T-cells | IL-2 | Proliferation | 18 |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 levels | 127 |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 levels | 124 |
| Data compiled from various sources.[2][5] |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during in vitro experiments with this compound.
Issue 1: Inconsistent or No Dose-Response Effect
Q: My experiment is showing a weak or no dose-response to this compound. What are the possible causes?
A: Several factors could contribute to this issue:
-
This compound Concentration: The concentration range you are using may be too low. It is advisable to perform a wide dose-response curve, from low nanomolar to micromolar concentrations, to determine the optimal range for your specific cell type and assay.[2]
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Compound Integrity: Ensure the purity and activity of your this compound stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Insufficient Pathway Stimulation: The cytokine or growth factor used to activate the JAK-STAT pathway may not be at an optimal concentration. Verify the activity and concentration of your stimulant.
-
Cell Line Responsiveness: Confirm that your chosen cell line expresses the relevant JAKs and cytokine receptors for the pathway you are studying. It is good practice to include a positive control JAK inhibitor to validate the assay system.[2]
Issue 2: High Variability Between Experimental Repeats
Q: I am observing significant variability in my results between different experimental runs. How can I improve consistency?
A: High variability can be frustrating. Here are some common sources and solutions:
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Cell Passage Number: The number of times a cell line has been subcultured can affect its characteristics, including morphology, growth rate, and response to stimuli.[6] It is recommended to use cells within a consistent and low passage number range for all experiments.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density for each experiment, as this can influence their response to treatment.[1]
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with stability and concentration accuracy.[5]
-
Incubation Times: Adhere to a strict and consistent timeline for all incubation steps to ensure comparability between experiments.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Q: I'm observing cellular effects that don't seem to be related to the canonical JAK-STAT pathway. Could these be off-target effects of this compound?
A: Yes, it is possible. While this compound is a potent JAK inhibitor, like many small molecules, it can interact with other kinases, especially at higher concentrations.
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Known Off-Targets: Some research suggests that this compound may inhibit Platelet-Derived Growth Factor (PDGF) and Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[5] This could lead to effects on processes like cell proliferation, migration, and angiogenesis.
-
Troubleshooting Steps:
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Kinase Profiling: To identify potential off-target kinases, consider performing a broad kinase screening assay.[1]
-
Use of Structurally Different Inhibitors: Compare the observed phenotype with that induced by other JAK inhibitors with different chemical structures. If the effect is unique to this compound, it is more likely to be an off-target effect.[7]
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Cellular Thermal Shift Assay (CETSA): This technique can be used to confirm if this compound directly binds to a suspected off-target protein within the cell.[1]
-
Below is a logical workflow for investigating potential off-target effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in whole cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or other relevant cell lines
-
Cytokine stimulus (e.g., IL-2, IL-6, IFN-α)
-
This compound hydrochloride dissolved in DMSO
-
Cell culture medium
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Fluorophore-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT5 Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate and prepare the cells of interest. For primary cells, it may be necessary to culture them in a cytokine-free medium for a period to reduce baseline signaling.
-
Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 1-2 hours at 37°C.[8]
-
Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[8]
-
Fixation: Immediately stop the stimulation by fixing the cells with fixation buffer.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Staining: Stain the cells with the fluorophore-conjugated anti-phospho-STAT antibody.
-
Analysis: Analyze the samples on a flow cytometer, gating on the cell population of interest. Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each condition.[4]
-
Data Interpretation: Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.[4]
Below is a workflow diagram for the STAT phosphorylation assay.
T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Splenocytes or purified T-cells
-
T-cell mitogen (e.g., Interleukin-2 (IL-2), anti-CD3/anti-CD28 antibodies)
-
This compound
-
Complete cell culture medium
-
96-well culture plates
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Cell proliferation reagent (e.g., BrdU, WST-1, or [3H]-thymidine)
-
Plate reader or scintillation counter
Procedure:
-
Cell Isolation: Isolate splenocytes or purify T-cells from a relevant species.
-
Cell Seeding: Seed the cells into a 96-well plate at an optimized density.
-
Treatment and Stimulation: Add varying concentrations of this compound or a vehicle control to the wells. Subsequently, add the T-cell mitogen to stimulate proliferation.
-
Incubation: Incubate the plate for a period of time (e.g., 3 days) at 37°C in a CO2 incubator.[9]
-
Proliferation Measurement: Add the cell proliferation reagent and incubate for the recommended time. Measure the output (e.g., absorbance, fluorescence, or radioactivity) to quantify cell proliferation.
-
Data Analysis: Plot the proliferation data against the this compound concentration and fit a dose-response curve to determine the IC50 value.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Peficitinib Stability and Long-Term Storage: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the stability and long-term storage of Peficitinib. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows. Please note that detailed proprietary stability data, such as results from forced degradation studies for this compound, are not extensively available in the public domain. The information provided herein is based on available product specifications and related scientific literature.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
As a crystalline solid, this compound is stable for at least four years when stored at -20°C.
Q2: How should I store this compound stock solutions?
For optimal stability, it is recommended to aliquot this compound stock solutions to avoid repeated freeze-thaw cycles. Stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO) can be stored for up to one year at -80°C or for one month at -20°C.
Q3: What is the stability of this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day. For experiments requiring aqueous buffers, it is best to prepare the solution fresh on the day of use. To achieve maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.
Q4: I have prepared a formulation of this compound for in vivo studies. How long is it stable?
Formulations intended for research use are generally not physically or chemically stable over extended periods.[1] It is strongly recommended to use such formulations immediately after preparation.[1][2] If short-term storage is necessary, store the formulation at 4°C and perform a visual inspection for any signs of precipitation or instability before use.[1]
Q5: What are the known degradation pathways for this compound?
Specific degradation pathways for this compound under various storage conditions are not well-documented in publicly available literature. However, understanding the metabolic pathways can provide some insight into potential chemical transformations. The known metabolic pathways involve methylation and sulfation. It is important to note that metabolic pathways in vivo can differ significantly from degradation pathways under storage conditions.
Q6: How can I assess the stability of my own this compound formulation?
To assess the stability of a specific formulation, it is advisable to conduct your own stability studies. A common approach is to perform a short-term stability study where the formulation is stored under intended and stressed conditions (e.g., different temperatures). At various time points, an aliquot of the formulation can be analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the amount of this compound remaining and to detect any degradation products.
Summary of Storage Conditions and Stability Data
| Form of this compound | Storage Temperature | Storage Duration | Source(s) |
| Crystalline Solid | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
| Stock Solution in DMSO | -20°C | 1 month | [2] |
| Aqueous Solution | Room Temperature / 4°C | ≤ 1 day | |
| Research Formulation | 4°C (if necessary) | Short-term, use immediately | [1] |
Experimental Protocols
General Protocol for Assessing Formulation Stability
This protocol provides a general framework for evaluating the short-term stability of a custom this compound formulation.
Objective: To determine the stability of a this compound formulation over a defined period under specific storage conditions.
Materials:
-
This compound formulation
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS/MS system with a suitable column (e.g., C18)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Reference standard of this compound
Procedure:
-
Time Point Zero (T=0): Immediately after preparing the this compound formulation, take an aliquot for analysis. Prepare a sample of known concentration and analyze it using a validated HPLC or LC-MS/MS method to determine the initial concentration of this compound. This will serve as the baseline.
-
Storage: Store the remaining formulation under the desired conditions (e.g., 4°C, room temperature). Protect from light if the compound is known to be light-sensitive.
-
Subsequent Time Points: At predetermined intervals (e.g., 4, 8, 24, 48 hours), withdraw an aliquot of the stored formulation.
-
Sample Preparation: Prepare the sample for analysis in the same manner as the T=0 sample.
-
Analysis: Analyze the samples using the same analytical method used for the T=0 sample.
-
Data Evaluation: Compare the concentration of this compound at each time point to the initial concentration at T=0. A significant decrease in concentration indicates instability. Also, examine the chromatograms for the appearance of new peaks, which may correspond to degradation products.
Visualizations
This compound Signaling Pathway
This compound is a Janus kinase (JAK) inhibitor. It modulates cytokine signaling by inhibiting the JAK-STAT pathway, which is crucial for immune cell activation and inflammation.
Caption: this compound inhibits the JAK-STAT signaling pathway.
Troubleshooting Workflow for Formulation Instability
When encountering instability with a this compound formulation, a systematic approach can help identify and resolve the issue.
Caption: A logical workflow for troubleshooting this compound formulation instability.
References
Technical Support Center: Mitigating Peficitinib Cytotoxicity in Primary Cell Lines
Welcome to the technical support center for Peficitinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in primary cell lines, with a focus on understanding and mitigating potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally administered small molecule that functions as a potent inhibitor of the Janus kinase (JAK) family of enzymes.[1] It is considered a pan-JAK inhibitor, meaning it targets multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1] this compound exhibits moderate selectivity for JAK3.[1][2] By binding to the ATP-binding site of these enzymes, this compound blocks their catalytic activity. This disrupts the downstream JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in immune responses and inflammation.[3][4] The inhibition of this pathway prevents the phosphorylation and activation of STAT proteins, leading to a reduction in the transcription of genes that encode for pro-inflammatory mediators.[1]
Q2: Is this compound expected to be cytotoxic to primary cell lines?
Based on available research, this compound generally exhibits a low cytotoxicity profile in primary cell lines at therapeutically relevant concentrations. For instance, studies on primary rheumatoid arthritis synovial fibroblasts (RASF) have shown that this compound is not cytotoxic or pro-apoptotic.[5] Similarly, treatment with this compound had no effect on the viability of peripheral blood mononuclear cells (PBMCs).[1]
However, a minor reduction in the proliferation of certain primary cells, such as a 14% decrease in rheumatoid arthritis fibroblast-like synoviocytes (RA FLS) at a concentration of 5 µM, has been observed.[6] This anti-proliferative effect is likely linked to its mechanism of action in modulating immune and inflammatory responses rather than overt cytotoxicity.
Q3: What are the typical effective concentrations of this compound in cell-based assays?
The effective concentration of this compound can vary depending on the primary cell type and the specific experimental endpoint. It is always recommended to perform a dose-response study to determine the optimal concentration for your system. The following table summarizes reported inhibitory concentrations (IC50) for this compound.
Data Presentation: this compound In Vitro Inhibitory Activity
| Target Enzyme/Assay | Cell Type/System | IC50 (nM) |
| JAK1 (enzyme activity) | N/A | 3.9 |
| JAK2 (enzyme activity) | N/A | 5.0 |
| JAK3 (enzyme activity) | N/A | 0.71 |
| TYK2 (enzyme activity) | N/A | 4.8 |
| IL-2-induced T cell proliferation | Human T-cells | 18 |
| IL-2-induced T cell proliferation | Rat Splenocytes | 10 |
| IL-2-induced STAT5 phosphorylation | Human Lymphocytes | 127 |
| IL-2-induced STAT5 phosphorylation | Rat Whole Blood | 124 |
Data compiled from multiple sources.[1]
Q4: What signaling pathways are modulated by this compound?
The primary pathway modulated by this compound is the JAK-STAT signaling cascade.[4] By inhibiting JAKs, this compound prevents the phosphorylation and activation of STAT proteins, which are critical for transducing signals from cytokine receptors to the nucleus to regulate gene expression related to inflammation and immunity.
Recent studies have also suggested that this compound, unlike some other JAK inhibitors, may also inhibit platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs).[1] This could contribute to its therapeutic effects by modulating fibroblast-like synoviocyte activation and angiogenesis.[1]
This compound's Primary Signaling Pathway
Caption: this compound inhibits the JAK-STAT signaling pathway.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in primary cells.
While not commonly reported, if you observe significant cytotoxicity, consider the following:
| Potential Cause | Troubleshooting Steps |
| High this compound Concentration | 1. Verify Stock Solution: Double-check calculations for your stock solution and dilutions. 2. Perform Dose-Response: Conduct a comprehensive dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific primary cell line. Start with a wide range of concentrations (e.g., from nanomolar to high micromolar). 3. Use Lowest Effective Dose: Once the effective concentration for your desired biological effect is known, use the lowest possible concentration to minimize potential off-target effects. |
| Solvent Toxicity | 1. Check Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your primary cells (typically ≤ 0.1%). 2. Run Solvent Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest this compound dose) in your experiments. |
| On-Target Cytotoxicity in Sensitive Cells | 1. Time-Course Experiment: Reduce the incubation time. Some effects may be observable at earlier time points before significant cytotoxicity occurs. 2. Assess Cell Type Dependence: The primary cells you are using may be highly dependent on a JAK-STAT signaling pathway for survival. If possible, test this compound on a different primary cell type to see if the cytotoxicity is specific. |
| Compound Instability/Degradation | 1. Prepare Fresh Solutions: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Proper Storage: Aliquot stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Culture Conditions | 1. Cell Health: Ensure your primary cells are healthy, within a low passage number, and in a logarithmic growth phase before treatment. Stressed cells are more susceptible to drug-induced toxicity. 2. Contamination: Regularly check your cell cultures for microbial contamination (e.g., mycoplasma). |
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity.
Experimental Protocols
Protocol 1: Cell Viability Assessment using a Resazurin-Based Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of primary cells.
-
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
-
96-well clear-bottom, black-walled plates
-
Multi-channel pipette
-
Plate reader with fluorescence detection
-
-
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 2: Western Blot for STAT Phosphorylation
This protocol is to determine the inhibitory effect of this compound on cytokine-induced STAT phosphorylation.
-
Materials:
-
Primary cells (e.g., PBMCs or RA FLS)
-
This compound stock solution (in DMSO)
-
Cytokine stimulus (e.g., IL-6 and soluble IL-6R for RA FLS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Cell Culture and Treatment: Culture primary cells to the desired confluency. Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to confirm equal protein loading.
-
General Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A phased approach to evaluating and managing cytotoxicity.
References
- 1. This compound inhibits fibroblast-like synoviocyte activation and angiogenic vascular endothelial tube formation via inhibitory effects on PDGF and VEGF signaling in addition to JAK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Safety of a Single Oral Dose of this compound (ASP015K) in Japanese Subjects With Normal and Impaired Hepatic Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Angiogenesis via Suppression of VEGF Production in Rheumatoid Arthritis Fibroblast-like Synoviocytes - ACR Meeting Abstracts [acrabstracts.org]
Peficitinib & Methotrexate In Vitro DDI: Technical Support Center
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the in vitro drug-drug interaction (DDI) between peficitinib (B612040) and methotrexate (B535133). It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing an interaction between this compound and methotrexate in our in vitro system. Is this an expected finding?
A1: Yes, observing an in vitro interaction is consistent with published findings. This compound has been shown to inhibit specific membrane transporters that are responsible for the disposition of methotrexate.[1] Specifically, this compound inhibits the Breast Cancer Resistance Protein (BCRP/ABCG2) and Organic Anion Transporter 3 (OAT3).[1] However, it does not significantly affect Multidrug Resistance-Associated Proteins 2 and 4 (MRP2/4) or Organic Anion Transporter 1 (OAT1).[1]
Q2: Our measured IC50 value for this compound's inhibition of BCRP or OAT3 is different from the published values. What could be the cause?
A2: Discrepancies in IC50 values can arise from several factors. Please verify the following in your experimental setup:
-
Cell System: Ensure the cell line (e.g., HEK293, MDCKII) and the specific transporter expression levels are consistent and validated.
-
Substrate Concentration: The IC50 value can be dependent on the concentration of the probe substrate used. Ensure you are using a substrate concentration at or below its Km value for the transporter.
-
Protein Binding: this compound is 76-78% bound to plasma proteins.[1] The presence of serum or albumin in your assay medium can reduce the unbound concentration of this compound, leading to an apparent shift in the IC50. Consider using protein-free buffer systems or correcting for the unbound fraction.
-
Incubation Time & Temperature: Verify that incubation times and temperature (typically 37°C) are consistent and allow for initial velocity measurements.
-
Assay Detection Method: Differences in detection methods (e.g., LC-MS/MS vs. fluorescent probes) can lead to variability. Ensure your analytical method is validated for sensitivity and linearity.
Q3: We are designing an experiment to evaluate the clinical relevance of the in vitro interaction. What should we consider?
A3: While this compound inhibits methotrexate transporters in vitro, clinical studies have shown no significant pharmacokinetic interaction between the two drugs.[2][3] To bridge this in vitro-in vivo gap, your risk assessment should compare the expected unbound plasma concentrations of this compound at therapeutic doses with the in vitro IC50 values. The maximum plasma concentration (Cmax) of unbound this compound has been estimated to be significantly lower than the IC50 values for BCRP and OAT3 inhibition, explaining the lack of clinical DDI.[3]
Q4: Should we investigate other potential interaction mechanisms between this compound and methotrexate in vitro?
A4: The primary mechanism of interaction identified is at the level of membrane transporters.[1] this compound's main clearance pathway is hepatic metabolism via conjugation, while methotrexate is partly oxidized by hepatic aldehyde oxidase.[1] While transporter-mediated interactions are the most cited, investigating potential metabolic inhibition could be a secondary objective, although it is not suggested to be a primary mechanism.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory effects of this compound on membrane transporters relevant to methotrexate disposition.
| Transporter | This compound IC50 (µmol/L) | Effect Observed | Reference |
| BCRP (ABCG2) | 13.5 | Inhibition | [1] |
| OAT3 | 5.01 | Inhibition | [1] |
| MRP2 | >100 | No Significant Inhibition | [1][3] |
| MRP4 | >100 | No Significant Inhibition | [1][3] |
| OAT1 | Not specified | No Significant Inhibition | [1] |
| Value inferred from statements of marginal or no significant effect. |
Experimental Protocols
Protocol: Transporter Inhibition Assay (BCRP or OAT3)
This guide outlines a general methodology for assessing the inhibitory potential of this compound on BCRP or OAT3 transporters expressed in a mammalian cell line (e.g., MDCKII or HEK293).
1. Cell Culture and Seeding:
- Culture transporter-expressing cells and the corresponding parental (mock-transfected) cell line in appropriate medium supplemented with antibiotics for selection.
- Seed cells onto 24- or 96-well plates at a density that achieves a confluent monolayer on the day of the experiment.
- Incubate for 24-48 hours to allow for cell attachment and monolayer formation.
2. Assay Procedure:
- Wash: Gently wash the cell monolayer twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Pre-incubation: Add transport buffer containing a range of this compound concentrations (and a vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for 10-30 minutes at 37°C.
- Initiate Uptake: Remove the pre-incubation solution and add the uptake solution. This solution consists of the transport buffer, the same concentrations of this compound/vehicle, and a specific probe substrate for the transporter (e.g., [³H]-estrone-3-sulfate for BCRP; [³H]-estrone-3-sulfate or [³H]-methotrexate for OAT3) at a concentration at or below its Km.
- Incubation: Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. This time should be within the linear range of uptake for the substrate.
- Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cell monolayer three times with ice-cold transport buffer.
3. Cell Lysis and Quantification:
- Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH or a buffer containing 1% Triton X-100).
- Quantify the amount of substrate taken up by the cells using liquid scintillation counting (for radiolabeled substrates) or LC-MS/MS.
- Determine the protein concentration in each well using a standard method (e.g., BCA assay) to normalize the uptake data.
4. Data Analysis:
- Calculate the net transporter-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in transporter-expressing cells.
- Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound's in vitro interaction with methotrexate transporters.
Caption: Experimental workflow for an in vitro transporter inhibition assay.
References
- 1. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Potential Drug-Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Peficitinib Activity and Serum Concentration Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Peficitinib in their experiments. The content focuses on the potential impact of serum concentration on the observed activity of this compound, offering insights into experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral Janus kinase (JAK) inhibitor.[1] It functions as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[2][3] By binding to the ATP-binding site of these enzymes, this compound blocks their catalytic activity.[4] This disrupts the downstream JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, which is crucial for the signal transduction of numerous cytokines and growth factors involved in inflammatory and immune responses.[4][5] The inhibition of this pathway leads to reduced production of pro-inflammatory mediators.[4]
Q2: We are observing a higher IC50 value for this compound in our cell-based assays containing serum compared to the reported values from enzymatic assays. Why is this happening?
A2: This is an expected observation and is likely due to serum protein binding. This compound has been reported to have a high plasma protein binding of 76-78% in human plasma.[6] In cell-based assays that include serum, a significant fraction of this compound will bind to serum proteins, primarily albumin. According to the "free drug hypothesis," only the unbound fraction of the drug is available to interact with its target.[2] This sequestration by serum proteins reduces the effective concentration of this compound that can enter the cells and inhibit JAKs, leading to a rightward shift in the dose-response curve and a higher apparent IC50 value.
Q3: How can we quantify the impact of serum on our this compound experiments?
A3: To quantify the effect of serum, you can perform your cell-based assay with varying concentrations of serum (e.g., 0%, 2%, 5%, 10% Fetal Bovine Serum or Human Serum). A systematic increase in the IC50 value with increasing serum concentration will confirm serum protein binding interference.[7] Additionally, you can perform a direct protein binding assay, such as equilibrium dialysis or ultrafiltration, to determine the fraction of this compound that is unbound in your specific assay medium.[2]
Q4: Can the presence of serum affect the downstream signaling readouts in our assays?
A4: Yes. Serum contains various growth factors and cytokines that can activate the JAK-STAT pathway or other signaling cascades. This can lead to a higher baseline signal and potentially mask the inhibitory effects of this compound, especially at lower concentrations. It is crucial to include appropriate controls, such as vehicle-treated cells in both serum-containing and serum-free media, to understand the baseline signaling activity.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound from various sources. Note that the cell-based assay IC50 values were determined in the presence of serum-containing media or whole blood, which contributes to the difference observed when compared to enzymatic assays.
Table 1: this compound IC50 Values for JAK Enzyme Inhibition (In Vitro, Enzymatic Assay)
| Target | IC50 (nM) |
| JAK1 | 3.9[1][2][8] |
| JAK2 | 5.0[1][2][8] |
| JAK3 | 0.7[1][2][8] |
| TYK2 | 4.8[1][2][8] |
Table 2: this compound IC50 Values in Cell-Based Assays
| Assay | Cell Type/Matrix | Stimulus | Measured Endpoint | IC50 (nM) |
| T-Cell Proliferation | Rat Splenocytes | IL-2 | Proliferation | 10[1][9] |
| STAT5 Phosphorylation | Human Lymphocytes | IL-2 | pSTAT5 Levels | 127[4][9] |
| STAT5 Phosphorylation | Rat Whole Blood | IL-2 | pSTAT5 Levels | 124[4][9] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Logical workflow for investigating and troubleshooting serum effects.
Experimental Protocols
Protocol 1: IL-2-Induced STAT5 Phosphorylation Assay by Flow Cytometry
This assay measures the ability of this compound to inhibit the phosphorylation of STAT5 in response to IL-2 stimulation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Freshly isolated human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant human IL-2
-
This compound stock solution (in DMSO)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol)
-
Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4)
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Preparation: Resuspend PBMCs in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Treatment: Add serial dilutions of this compound or vehicle (DMSO) to the cell suspension and incubate for 1-2 hours at 37°C.
-
Stimulation: Add recombinant human IL-2 to a final concentration of 10-20 ng/mL and incubate for 15-30 minutes at 37°C.
-
Fixation: Stop the stimulation by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with FACS buffer and then stain with the anti-pSTAT5 antibody and cell surface marker antibodies for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells again with FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the pSTAT5 signal. Calculate the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Protocol 2: IL-2-Induced T-Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of T-cells in response to IL-2.
Materials:
-
Isolated T-cells or splenocytes
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 2-mercaptoethanol, and antibiotics)
-
Recombinant human IL-2
-
This compound stock solution (in DMSO)
-
Cell proliferation dye (e.g., CellTrace™ Violet or CFSE)
-
96-well flat-bottom plates
Procedure:
-
Cell Labeling: Resuspend cells in PBS at 1 x 10^6 cells/mL and label with the cell proliferation dye according to the manufacturer's instructions. Quench the labeling reaction with complete culture medium.
-
Assay Setup: Seed the labeled cells into a 96-well plate at an appropriate density (e.g., 1-2 x 10^5 cells/well).
-
Compound Addition: Add serial dilutions of this compound or vehicle (DMSO) to the wells.
-
Stimulation: Add recombinant human IL-2 to the wells to stimulate proliferation. Include unstimulated wells as a negative control.
-
Incubation: Incubate the plate for 3-4 days at 37°C in a CO2 incubator.
-
Data Acquisition: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry.
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Data Analysis: Determine the percentage of proliferating cells in each condition. Calculate the IC50 value by plotting the percentage of inhibition of proliferation against the this compound concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected IC50 value in cell-based assays | Serum Protein Binding: this compound is binding to serum proteins, reducing its free concentration. | - Perform experiments in serum-free or reduced-serum media, if the cells can tolerate it for the duration of the assay.- Quantify the unbound fraction of this compound in your media and base your dose-response curves on the free drug concentration.- Include a known inhibitor with low serum protein binding as a control to confirm assay performance. |
| High Cell Density: A high number of cells can metabolize or sequester the compound. | - Optimize the cell seeding density to the lowest number that still provides a robust signal. | |
| High background signal in STAT phosphorylation assay | Endogenous Signaling: Serum in the culture media contains growth factors that can activate the JAK-STAT pathway. | - Wash cells and incubate in serum-free media for a few hours before adding the compound and stimulus.- Include an unstimulated control to determine the baseline level of STAT phosphorylation. |
| Non-specific Antibody Binding: The antibody may be binding non-specifically to the cells. | - Ensure proper blocking steps are included in your staining protocol.- Titrate the antibody to determine the optimal concentration with the best signal-to-noise ratio.- Include an isotype control to assess non-specific binding. | |
| Low or no signal in T-cell proliferation assay | Cell Viability Issues: The cells may not be healthy or are dying during the assay. | - Check cell viability before and after the assay using a viability dye (e.g., Propidium Iodide or 7-AAD).- Ensure the cell culture conditions are optimal (media, CO2, temperature). |
| Suboptimal Stimulation: The concentration of IL-2 may be too low to induce robust proliferation. | - Perform a dose-response curve for IL-2 to determine the optimal stimulating concentration. | |
| Incorrect Dye Concentration: The proliferation dye concentration may be too high (toxic) or too low (weak signal). | - Titrate the cell proliferation dye to find the optimal staining concentration. | |
| Inconsistent results between experiments | Variability in Serum Batches: Different lots of serum can have varying concentrations of proteins and growth factors. | - Use a single, qualified batch of serum for a set of experiments.- Consider using a serum-free medium formulation if possible. |
| Inconsistent Cell Passage Number: Cells at different passage numbers can have different sensitivities. | - Use cells within a defined passage number range for all experiments. | |
| Compound Precipitation: this compound may be precipitating at higher concentrations in the assay media. | - Check the solubility of this compound in your final assay buffer. Ensure the final DMSO concentration is low (typically <0.5%). |
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. A fluorescence-based high throughput assay for the determination of small molecule–human serum albumin protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Peficitinib Formulation Technical Support Center for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the formulation of peficitinib (B612040) for preclinical animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research and overcome common challenges associated with this poorly soluble Janus kinase (JAK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to formulate for oral administration in animal studies?
A1: this compound is a crystalline solid with low aqueous solubility, which is a primary hurdle for achieving adequate oral absorption and consistent plasma concentrations in animal models.[1][2] Its hydrophobic nature can lead to issues such as poor dissolution in the gastrointestinal tract, resulting in low and variable bioavailability.[3]
Q2: What are the most common formulation strategies for this compound in preclinical research?
A2: Due to its poor solubility, this compound is typically formulated as either a suspension or a solubilized solution for oral gavage in animal studies.
-
Suspensions: A common approach involves suspending the micronized compound in an aqueous vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na).[3]
-
Solutions: To achieve a true solution, a co-solvent system is often necessary. A widely used research formulation involves dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) and then creating a stable aqueous dispersion with excipients like polyethylene (B3416737) glycol (PEG300) and a surfactant such as Tween 80.[4]
Q3: My this compound formulation is showing precipitation. What can I do?
A3: Precipitation can occur if the solubility limit of this compound is exceeded in your chosen vehicle, especially when diluting a concentrated stock solution. To troubleshoot this:
-
Ensure you are using fresh, anhydrous DMSO for your stock solution, as absorbed moisture can reduce solubility.[4]
-
When preparing a co-solvent formulation, add the components in the correct order and ensure each step results in a clear solution before proceeding to the next.[4]
-
Consider gentle warming or vortexing to aid dissolution, but be mindful of the compound's stability at higher temperatures.[2]
-
If precipitation persists, you may need to lower the final concentration of this compound in your formulation.
Q4: I'm observing high variability in plasma exposure between my study animals. What could be the cause?
A4: High variability in pharmacokinetic data is a common issue with poorly soluble compounds. Potential causes include:
-
Inconsistent Dosing: For suspensions, it is crucial to ensure the formulation is uniformly mixed before each animal is dosed to prevent settling of the drug particles.
-
Formulation Instability: The formulation may not be stable over the duration of the study. It's recommended to prepare fresh formulations daily.[1]
-
Physiological Differences: Factors such as food in the stomach can significantly impact the absorption of this compound. Standardizing the fasting and feeding schedule for all animals is critical. Human studies have shown that food can increase the bioavailability of this compound.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in animal studies.
| Problem | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the aqueous vehicle. | This compound has very low aqueous solubility.[2] | For a suspension, ensure the use of a suitable suspending agent (e.g., 0.5% CMC-Na) and proper homogenization. For a solution, a co-solvent system (e.g., DMSO/PEG300/Tween 80) is necessary.[3][4] |
| Precipitation occurs after adding the DMSO stock to the aqueous vehicle. | The final concentration of DMSO may be too low to maintain solubility, or the aqueous vehicle is not optimized. | Follow a validated protocol for co-solvent formulations, ensuring the correct ratios of excipients. Add the DMSO stock to the other excipients (like PEG300 and Tween 80) before final dilution with water.[4] |
| The suspension is not homogenous and particles settle quickly. | The particle size of the this compound powder may be too large, or the viscosity of the vehicle is insufficient. | Use micronized this compound powder. Ensure the suspending agent is fully dissolved and the vehicle has the appropriate viscosity. Continuously stir the suspension during dosing. |
| Inconsistent or low plasma concentrations (Cmax, AUC) are observed. | Poor oral bioavailability due to low dissolution, or inconsistent dosing of a non-homogenous suspension. | Consider switching from a suspension to a solubilized formulation (e.g., DMSO/PEG300/Tween 80) to improve absorption. Ensure accurate oral gavage technique and consistent formulation preparation. |
| Adverse events in animals (e.g., GI distress). | The chosen excipients or high concentrations of solvents like DMSO may be causing toxicity. | Review the safety of your chosen excipients in the specific animal model.[7] If using a co-solvent system, aim to use the lowest effective concentration of each excipient. Include a vehicle-only control group to assess excipient effects. |
Quantitative Data Summary
The following tables summarize key physicochemical properties and pharmacokinetic data for this compound from preclinical studies.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference(s) |
| Molecular Weight | 326.39 g/mol | [8] |
| Appearance | Crystalline solid | [1] |
| Aqueous Solubility (pH 7) | ≤0.1 mg/mL | [6] |
| Solubility in DMSO | ~10 mg/mL | [1] |
| Solubility in Ethanol | ~1 mg/mL | [1] |
| Solubility in 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | AUC0-12h (ng·h/mL) | Animal Model | Reference(s) |
| Not specified | 10 | ~150 | ~600 | Adjuvant-Induced Arthritis | [9] |
Note: This data is derived from a study comparing this compound to tofacitinib (B832). The exact formulation details were not provided in the reference.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (0.5% CMC-Na)
This protocol is suitable for preparing a homogenous suspension for oral administration in rodents.[3]
Materials:
-
This compound powder (micronized)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile deionized water
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Graduated cylinder
Procedure:
-
Prepare the 0.5% CMC-Na Vehicle:
-
Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).
-
In a beaker with a magnetic stir bar, slowly add the CMC-Na to the required volume of sterile water while stirring continuously.
-
Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take some time.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of micronized this compound powder to achieve the desired final concentration (e.g., for a 10 mg/mL suspension, weigh 1 g of this compound for 100 mL of vehicle).
-
Slowly add the this compound powder to the 0.5% CMC-Na vehicle while stirring.
-
Continue to stir the suspension to ensure it is homogenous.
-
-
Administration:
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee uniform dosing.
-
Administer the suspension to the animals via oral gavage at the desired volume-to-weight ratio (e.g., 5 mL/kg).
-
It is recommended to use freshly prepared suspension for optimal results.
-
Protocol 2: Preparation of this compound Solubilized Formulation
This protocol describes the preparation of a solution-based formulation using a co-solvent system, which may enhance oral bioavailability.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile deionized water
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Dissolve the this compound powder in anhydrous DMSO to create a concentrated stock solution (e.g., 65 mg/mL). Use of fresh, moisture-free DMSO is critical.[4]
-
-
Prepare the Final Formulation (example for a 1 mL final volume):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the concentrated this compound stock solution in DMSO.
-
Mix thoroughly using a vortex mixer until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix again until the solution is clear.
-
Add 500 µL of sterile deionized water to bring the total volume to 1 mL. Mix gently to avoid foaming.
-
-
Administration:
-
The final solution should be clear. If any cloudiness or precipitation is observed, the formulation may not be stable at that concentration.
-
Administer the formulation immediately after preparation for optimal results.[4]
-
Administer via oral gavage at the desired volume-to-weight ratio.
-
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: Experimental workflow for this compound formulation.
Caption: Troubleshooting low exposure of this compound.
References
- 1. Pharmacokinetics and Safety of a Single Oral Dose of this compound (ASP015K) in Japanese Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bioequivalence of Two this compound Formulations, and the Effect of Food on the Pharmacokinetics of this compound: Two-Way Crossover Studies of a Single Dose of 150 mg this compound in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Bioequivalence of Two this compound Formulations, and the Effect of Food on the Pharmacokinetics of this compound: Two‐Way Crossover Studies of a Single Dose of 150 mg this compound in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Peficitinib vs. Tofacitinib: A Comparative Analysis in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Janus kinase (JAK) inhibitors, Peficitinib and Tofacitinib, with a focus on their performance in preclinical and clinical models of rheumatoid arthritis (RA). This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel therapeutics for autoimmune diseases.
Introduction to JAK Inhibition in Rheumatoid Arthritis
Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, synovial proliferation, and progressive joint destruction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a pivotal role in the pathogenesis of RA by mediating the effects of numerous pro-inflammatory cytokines and growth factors.[1][2] Small molecule inhibitors that target JAKs have emerged as a significant therapeutic class for RA, offering an oral alternative to biologic agents.[3][4]
This compound and Tofacitinib are both orally bioavailable JAK inhibitors that have demonstrated efficacy in the treatment of RA.[1][5][6] While both drugs target the JAK family of tyrosine kinases, they exhibit distinct selectivity profiles, which may influence their therapeutic efficacy and safety. This guide aims to provide a comprehensive comparison of these two molecules based on available experimental data.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Tofacitinib exert their therapeutic effects by inhibiting the JAK-STAT signaling cascade. This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently translocate to the nucleus and regulate the transcription of genes involved in inflammation and immune responses.[2][7] By blocking JAK activity, these inhibitors effectively dampen the signaling of a wide range of pro-inflammatory cytokines implicated in RA.[8][9]
Figure 1: The JAK-STAT Signaling Pathway and the Mechanism of Action of JAK Inhibitors.
Comparative Kinase Selectivity
While both drugs are classified as JAK inhibitors, their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) varies. This differential selectivity may have implications for their efficacy and safety profiles.
This compound is considered a pan-JAK inhibitor, meaning it inhibits multiple JAK family members.[7][10] In vitro kinase assays have shown that this compound inhibits JAK1, JAK2, JAK3, and TYK2 with a moderate selectivity for JAK3.[1][11]
Tofacitinib was initially developed as a selective JAK3 inhibitor but has since been shown to preferentially inhibit signaling by cytokine receptors associated with JAK1 and/or JAK3 over those that signal via pairs of JAK2.[8] It is often referred to as a first-generation JAK inhibitor with a non-selective profile.[4]
| Kinase | This compound (IC50, nM) | Tofacitinib (IC50, nM) |
| JAK1 | 3.9 - 4 | ~1.1 |
| JAK2 | 5.0 | ~20 |
| JAK3 | 0.7 | ~1.0 |
| TYK2 | 4.8 - 5 | ~110 |
Table 1: In Vitro Kinase Inhibitory Activity (IC50) of this compound and Tofacitinib. Data compiled from multiple sources.[1][10] Actual values may vary depending on assay conditions.
Figure 2: Comparative Selectivity Profiles of this compound and Tofacitinib.
Preclinical Efficacy in Rheumatoid Arthritis Models
A head-to-head comparison of this compound and Tofacitinib has been conducted in a rat adjuvant-induced arthritis (AIA) model, a well-established preclinical model for RA.
In this model, repeated administration of both this compound (3-30 mg/kg) and Tofacitinib (1-10 mg/kg) resulted in a dose-dependent and significant reduction in arthritis score, paw swelling, pain threshold, and grip strength. Notably, this compound at 10 mg/kg and Tofacitinib at 3 mg/kg demonstrated comparable efficacy in ameliorating these clinical signs. Interestingly, at these comparable plasma concentrations, this compound showed greater efficacy than Tofacitinib in reducing certain inflammation- and bone destruction-associated parameters, such as vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF). This suggests that this compound may have additional off-target effects that contribute to its anti-arthritic activity.
| Parameter | This compound (10 mg/kg) | Tofacitinib (3 mg/kg) |
| Arthritis Score | Comparable Reduction | Comparable Reduction |
| Paw Swelling | Comparable Reduction | Comparable Reduction |
| Pain Threshold | Comparable Improvement | Comparable Improvement |
| Grip Strength | Comparable Improvement | Comparable Improvement |
| Bone Mineral Density Loss | Greater Inhibition | Less Inhibition |
| Synovial Thickening | Greater Inhibition | Less Inhibition |
Table 2: Comparative Efficacy in a Rat Adjuvant-Induced Arthritis Model.
Clinical Efficacy in Rheumatoid Arthritis
Both this compound and Tofacitinib have undergone extensive clinical development and have demonstrated efficacy in patients with moderate to severe RA. While direct head-to-head clinical trials are limited, network meta-analyses have provided indirect comparisons.
A network meta-analysis of 21 randomized controlled trials concluded that this compound (100 mg and 150 mg once daily) had comparable efficacy to Tofacitinib (5 mg twice daily) and Baricitinib in reducing disease activity and the progression of joint damage. No significant differences in the risk of adverse events or serious adverse events were observed between the treatments at 12 weeks.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
Objective: To induce an experimental model of polyarthritis in rats for the evaluation of anti-inflammatory and anti-arthritic compounds.
Materials:
-
Male Lewis or Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
25-gauge needles and 1 mL syringes
-
Calipers for measuring paw volume/thickness
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Adjuvant Preparation: Thoroughly resuspend the CFA solution before each injection to ensure a homogenous mixture.
-
Induction: Anesthetize the rats. Inject 0.1 mL of the CFA emulsion subcutaneously into the plantar surface of the right hind paw or at the base of the tail.
-
Clinical Assessment: Monitor the animals daily for the onset and severity of arthritis.
-
Paw Volume/Thickness: Measure the volume or thickness of both hind paws using calipers at regular intervals (e.g., daily or every other day).
-
Arthritis Score: Score the severity of arthritis in each limb based on a predefined scale (e.g., 0 = no erythema or swelling; 4 = severe erythema and swelling with joint deformity).
-
-
Treatment Administration: Administer the test compounds (this compound, Tofacitinib) and vehicle control orally or via the desired route at the specified doses and frequency, typically starting on the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).
-
Termination and Analysis: At the end of the study, euthanize the animals and collect tissues (e.g., paws, spleen, serum) for further analysis, such as histopathology, cytokine profiling, and biomarker assessment.
Figure 3: Experimental Workflow for the Adjuvant-Induced Arthritis Model.
In Vitro JAK Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific JAK isoform.
Materials:
-
Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2)
-
Kinase buffer
-
Substrate (e.g., a synthetic peptide)
-
ATP
-
Test compounds (this compound, Tofacitinib) serially diluted
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the kinase buffer, the specific JAK enzyme, and the test compound or vehicle control.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Both this compound and Tofacitinib are effective inhibitors of the JAK-STAT pathway with proven efficacy in preclinical and clinical models of rheumatoid arthritis. This compound acts as a pan-JAK inhibitor, while Tofacitinib shows a preference for JAK1 and JAK3. In a preclinical head-to-head comparison, this compound demonstrated comparable efficacy to Tofacitinib in reducing clinical signs of arthritis, with potential additional benefits on markers of bone and cartilage destruction. Clinical data from network meta-analyses suggest comparable efficacy and safety profiles for the two drugs. The choice between these agents in a research or clinical setting may depend on the specific therapeutic goals and the desired JAK selectivity profile. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and Tofacitinib in the treatment of rheumatoid arthritis.
References
- 1. maokangbio.com [maokangbio.com]
- 2. inotiv.com [inotiv.com]
- 3. One moment, please... [chondrex.com]
- 4. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 7. Flow cytometry–based STAT phosphorylation assay [bio-protocol.org]
- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 9. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Efficacy Analysis of Peficitinib and Baricitinib for Inflammatory Disorders
An in-depth guide for researchers and drug development professionals on the therapeutic potential and mechanistic distinctions of two prominent JAK inhibitors.
This guide provides a comprehensive comparison of Peficitinib (B612040) and Baricitinib, two leading Janus kinase (JAK) inhibitors utilized in the management of autoimmune and inflammatory diseases. By examining their mechanisms of action, clinical efficacy data, and experimental protocols, this document aims to furnish researchers, scientists, and drug development professionals with the critical information necessary for informed decision-making and future research endeavors.
Mechanism of Action: Targeting the JAK-STAT Signaling Pathway
Both this compound and Baricitinib exert their therapeutic effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is pivotal in mediating the cellular response to a multitude of cytokines and growth factors that are integral to immune cell development, activation, and function.[1]
This compound is described as a pan-JAK inhibitor, targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] By binding to the ATP-binding site of these kinases, this compound competitively inhibits their activity, thereby preventing the phosphorylation and subsequent activation of STAT proteins.[1] This blockade of the JAK-STAT cascade leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.[1][3] Some studies indicate a moderate selectivity of this compound for JAK3.[4]
Baricitinib is a selective inhibitor of JAK1 and JAK2.[5][6] This targeted inhibition disrupts the signaling of various interleukins, interferons, and growth factors, leading to a decrease in the proliferation of JAK1/JAK2-expressing mutated cells and the induction of apoptosis.[5] By blocking JAK1 and JAK2, Baricitinib effectively interrupts the downstream production of pro-inflammatory cytokines such as interleukin-6 (IL-6), IL-12, IL-23, and interferon-gamma (IFN-γ).[6]
Caption: Inhibition of the JAK-STAT signaling pathway by this compound and Baricitinib.
Comparative Clinical Efficacy in Rheumatoid Arthritis
The primary indication for both this compound and Baricitinib is rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and joint destruction. Clinical trials have demonstrated the efficacy of both drugs in patients with an inadequate response to conventional disease-modifying antirheumatic drugs (cDMARDs).
A network meta-analysis of 21 randomized controlled trials provided indirect comparisons of the efficacy of this compound, Baricitinib, and Tofacitinib for the treatment of RA.[7][8] The results indicated that at 12 weeks, efficacy outcomes were comparable or improved with this compound (100 mg and 150 mg once daily) versus Baricitinib (2 mg and 4 mg once daily).[7][8] At 24 weeks, the efficacy outcomes remained comparable or improved for both doses of this compound versus Baricitinib.[7][8] Another meta-analysis suggested that this compound 150 mg monotherapy had the highest probability of being the best treatment for achieving the American College of Rheumatology 20% (ACR20) response rate, followed by other JAK inhibitors including Baricitinib.[9][10][11]
Table 1: Comparative Efficacy of this compound and Baricitinib in Rheumatoid Arthritis (ACR Response Rates at Week 12)
| Treatment | ACR20 Response Rate (%) | ACR50 Response Rate (%) | ACR70 Response Rate (%) | Study |
| This compound 100 mg | 54.5 - 57.7 | N/A | N/A | RAJ1, RAJ3/RAJ4[12] |
| This compound 150 mg | 65.5 - 74.5 | N/A | N/A | RAJ1, RAJ3/RAJ4[12] |
| Baricitinib 4 mg | 55 | N/A | N/A | RA-BEACON[13] |
| Placebo | 10.7 - 30.7 | N/A | N/A | RAJ1, RAJ3/RAJ4, RA-BEACON[12][13] |
Experimental Protocols: A Generalized Approach
The clinical development of JAK inhibitors like this compound and Baricitinib follows a rigorous and standardized pathway to evaluate their safety and efficacy. The pivotal Phase III trials for these drugs generally share a similar design.[14]
Generalized Phase III Clinical Trial Protocol for JAK Inhibitors in Rheumatoid Arthritis:
-
Patient Population: The studies enroll adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to one or more cDMARDs or biologic DMARDs.[13][14][15]
-
Study Design: These are typically randomized, double-blind, placebo-controlled, and often active-controlled (comparing with an existing therapy) trials.[13][14][16] The duration of the double-blind phase is commonly 12 to 24 weeks.[13][16]
-
Treatment Arms: Patients are randomized to receive different doses of the investigational drug (e.g., this compound 100 mg or 150 mg once daily; Baricitinib 2 mg or 4 mg once daily), a placebo, or an active comparator, often in combination with a stable background cDMARD like methotrexate.[13][14]
-
Primary Endpoint: The primary efficacy endpoint is typically the proportion of patients achieving an ACR20 response at week 12.[14][16]
-
Secondary Endpoints: Key secondary endpoints include higher-level ACR responses (ACR50, ACR70), changes in the Disease Activity Score 28-C-Reactive Protein (DAS28-CRP), radiographic progression of joint damage (e.g., modified Total Sharp Score), and patient-reported outcomes such as the Health Assessment Questionnaire-Disability Index (HAQ-DI).[14][17]
-
Safety Monitoring: Throughout the trial, patients are closely monitored for adverse events, with particular attention to infections (including herpes zoster), laboratory abnormalities (e.g., changes in lipid profiles, liver enzymes, and neutrophil counts), and other known risks associated with JAK inhibitors.[14]
-
Extension Studies: Patients who complete the initial double-blind phase are often eligible to enroll in long-term open-label extension studies to gather further data on long-term safety and efficacy.[18]
Caption: A generalized workflow for a Phase III clinical trial of a JAK inhibitor in rheumatoid arthritis.
Conclusion
Both this compound and Baricitinib are effective oral JAK inhibitors for the treatment of rheumatoid arthritis, with comparable or potentially improved efficacy demonstrated for this compound in network meta-analyses.[7][8] Their distinct JAK inhibition profiles—pan-JAK for this compound and JAK1/JAK2 selectivity for Baricitinib—may have implications for their broader therapeutic applications and safety profiles, warranting further head-to-head comparative studies. For researchers and drug development professionals, a thorough understanding of their mechanisms, clinical data, and trial methodologies is crucial for advancing the field of autoimmune and inflammatory disease therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baricitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Baricitinib? [synapse.patsnap.com]
- 7. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and this compound as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tofacitinib, Baricitinib, Upadacitinib, Filgotinib or this compound? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Baricitinib Has Promising Clinical Trial Results for Treating RA - The Rheumatologist [the-rheumatologist.org]
- 14. benchchem.com [benchchem.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ard.bmj.com [ard.bmj.com]
- 17. hcplive.com [hcplive.com]
- 18. Two-Year Safety and Effectiveness of this compound in Moderate-To-Severe Rheumatoid Arthritis: A Phase IIb, Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib's Efficacy in Inhibiting STAT5 Phosphorylation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peficitinib's performance in inhibiting STAT5 phosphorylation against other Janus kinase (JAK) inhibitors. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding of its mechanism of action.
This compound (B612040) is an orally administered Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Its therapeutic effect stems from its ability to modulate the JAK-STAT signaling pathway, a critical cascade in the immune response.[3] this compound inhibits the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, including STAT5, thereby downregulating the inflammatory processes they promote.[1][4]
Comparative Inhibition of STAT5 Phosphorylation
This compound has been shown to be a potent inhibitor of STAT5 phosphorylation, a key step in the signaling cascade initiated by cytokines like Interleukin-2 (IL-2).[2][5] Its efficacy has been compared to other commercially available JAK inhibitors, such as tofacitinib (B832) and baricitinib.
A study by Kubo et al. (2019) provides a direct comparison of the 50% inhibitory concentrations (IC50) of these inhibitors on IL-2-induced STAT5 phosphorylation in peripheral blood mononuclear cells (PBMCs) from healthy subjects. The results demonstrate that this compound's inhibitory potency on the JAK1/JAK3-STAT5 pathway is comparable to that of tofacitinib and baricitinib.[6]
| Inhibitor | Stimulating Cytokine | Signaling Pathway | IC50 (nM) in Healthy PBMCs [95% CI] |
| This compound | IL-2 | JAK1/JAK3-STAT5 | 58.4 [45.1, 75.6] |
| Tofacitinib | IL-2 | JAK1/JAK3-STAT5 | 39.5 [29.6, 52.6] |
| Baricitinib | IL-2 | JAK1/JAK3-STAT5 | 53.8 [40.6, 71.3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its validation, the following diagrams have been generated.
Caption: this compound inhibits the JAK-STAT5 signaling pathway.
Caption: Experimental workflow for pSTAT5 inhibition assay.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of this compound's inhibitory effect on STAT5 phosphorylation.
Flow Cytometry Assay for STAT5 Phosphorylation
This protocol is adapted from methodologies used to assess the inhibitory effect of JAK inhibitors on cytokine-induced STAT phosphorylation in PBMCs.[6]
Objective: To quantify the inhibition of IL-2-induced STAT5 phosphorylation by this compound and comparator compounds in human PBMCs.
Materials:
-
Freshly isolated human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
This compound, Tofacitinib, Baricitinib (or other comparators)
-
Recombinant Human IL-2
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Fluorochrome-conjugated anti-human pSTAT5 (pY694) antibody
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Wash the cells and resuspend in RPMI 1640 supplemented with 10% FBS.
-
Inhibitor Pre-incubation: Aliquot approximately 1 x 10^6 cells per tube. Add varying concentrations of this compound or comparator inhibitors to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours at 37°C.
-
Cytokine Stimulation: Add recombinant human IL-2 to a final concentration of 100 U/mL to all tubes except the unstimulated control. Incubate for 15 minutes at 37°C.
-
Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10 minutes at room temperature.
-
Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells with PBS. Add the fluorochrome-conjugated anti-pSTAT5 antibody and incubate for 30-60 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in PBS. Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter properties. Determine the median fluorescence intensity (MFI) of pSTAT5 staining for each condition. Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control and determine the IC50 values using non-linear regression analysis.
Western Blotting for pSTAT5 Detection
This protocol provides a method to qualitatively or semi-quantitatively assess the inhibition of STAT5 phosphorylation.
Objective: To visualize the dose-dependent inhibition of IL-2-induced STAT5 phosphorylation by this compound.
Materials:
-
Cell line responsive to IL-2 (e.g., T-cell line)
-
This compound
-
Recombinant Human IL-2
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pSTAT5 (pY694) and anti-total STAT5
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media for 4-6 hours. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate with IL-2 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-pSTAT5 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging and Analysis: Visualize the protein bands using a chemiluminescence imager. Strip the membrane and re-probe with an anti-total STAT5 antibody as a loading control. Quantify band intensities to determine the relative inhibition of STAT5 phosphorylation.
References
- 1. A novel JAK inhibitor, this compound, demonstrates potent efficacy in a rat adjuvant-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro pharmacological effects of this compound on lymphocyte activation: a potential treatment for systemic sclerosis with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib vs. Selective JAK1 Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of peficitinib (B612040), a pan-Janus kinase (JAK) inhibitor, against selective JAK1 inhibitors in the treatment of inflammatory diseases, primarily focusing on rheumatoid arthritis (RA). The information presented is collated from various clinical trials and pharmacological studies to aid researchers, scientists, and drug development professionals in understanding the therapeutic landscape of JAK inhibition.
Mechanism of Action: Broad vs. Targeted Inhibition
The therapeutic effects of both this compound and selective JAK1 inhibitors stem from their modulation of the JAK-STAT signaling pathway, a crucial cascade in mediating inflammatory responses.[1][2] Cytokines, which are key signaling molecules in the immune system, bind to their receptors on the cell surface, leading to the activation of associated JAKs.[3] These activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] Subsequently, phosphorylated STATs dimerize and translocate to the nucleus, where they regulate the transcription of genes involved in inflammation and immune cell function.[1][3]
This compound functions as a pan-JAK inhibitor , targeting multiple members of the JAK family, including JAK1, JAK2, JAK3, and TYK2.[5][6] This broad-spectrum inhibition impacts a wide range of cytokine signaling pathways.[7] In contrast, selective JAK1 inhibitors , such as upadacitinib (B560087) and filgotinib, are designed to primarily target JAK1.[8][9] This targeted approach aims to refine the benefit-risk profile by focusing on the signaling pathways most critical to the inflammatory process in specific diseases while potentially sparing the functions of other JAK isoforms.[10]
Below is a diagram illustrating the JAK-STAT signaling pathway and the points of inhibition for both this compound and selective JAK1 inhibitors.
Caption: JAK-STAT signaling pathway and inhibitor targets.
Comparative Efficacy in Rheumatoid Arthritis
Direct head-to-head clinical trials comparing this compound with selective JAK1 inhibitors are limited. Therefore, this comparison relies on data from their respective Phase 3 clinical trial programs and indirect comparisons from network meta-analyses. The primary efficacy endpoint in many of these trials is the American College of Rheumatology 20% (ACR20) response rate, which indicates a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the five remaining ACR core set measures.
| Drug (Trial) | Patient Population | Dosage | ACR20 Response at Week 12 | ACR50 Response at Week 12 | ACR70 Response at Week 12 |
| This compound (RAJ4) [5] | MTX-IR | 100 mg QD | 58.6% | - | - |
| 150 mg QD | 64.4% | - | - | ||
| Placebo | - | 21.8% | - | - | |
| Upadacitinib (SELECT-MONOTHERAPY) [11] | MTX-IR | 15 mg QD | 68% | 42% | 23% |
| 30 mg QD | 71% | 52% | 33% | ||
| Placebo (continued MTX) | - | 41% | 15% | 3% | |
| Filgotinib (FINCH 1) [12] | MTX-IR | 100 mg QD | 69.8% | 36.5% | 18.5% |
| 200 mg QD | 76.6% | 47.2% | 26.1% | ||
| Placebo | - | 49.9% | 19.8% | 6.7% |
MTX-IR: Inadequate response to methotrexate; QD: Once daily. Note: Data is from separate clinical trials and not from direct head-to-head comparisons.
Experimental Protocols: A Generalized Phase 3 Trial Workflow
The clinical development programs for this compound and selective JAK1 inhibitors adhere to rigorous, standardized methodologies. Below is a generalized workflow for a typical Phase 3, randomized, double-blind, placebo-controlled trial in rheumatoid arthritis.
Caption: Generalized workflow of a Phase 3 RA clinical trial.
Key Methodological Components:
-
Patient Population: Typically includes adult patients with moderately to severely active rheumatoid arthritis who have had an inadequate response or intolerance to conventional synthetic or biologic disease-modifying antirheumatic drugs (DMARDs).
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group design.
-
Intervention: Patients are randomized to receive the investigational JAK inhibitor at one or more dose levels, or a placebo, often in combination with a stable background dose of methotrexate.
-
Primary Endpoints: The primary efficacy outcome is typically the proportion of patients achieving an ACR20 response at a prespecified time point (e.g., week 12).[7]
-
Secondary Endpoints: Key secondary endpoints often include higher-level ACR responses (ACR50, ACR70), changes in the Disease Activity Score 28-joint count using C-reactive protein (DAS28-CRP), and patient-reported outcomes such as physical function.[7]
-
Safety Assessments: Monitoring of treatment-emergent adverse events, laboratory parameters, and vital signs throughout the study.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. immune-system-research.com [immune-system-research.com]
- 4. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What are the therapeutic candidates targeting JAK1? [synapse.patsnap.com]
- 11. AbbVie's Upadacitinib Shows Positive Results as Monotherapy in Phase 3 Rheumatoid Arthritis Study, Meeting All Primary and Key Secondary Endpoints [prnewswire.com]
- 12. ard.bmj.com [ard.bmj.com]
- 13. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Peficitinib in Focus: A Head-to-Head Comparison with Other Pan-JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of Peficitinib's performance against other pan-Janus kinase (JAK) inhibitors, supported by experimental data and detailed methodologies.
This compound (B612040) (ASP015K), an orally administered pan-Janus kinase (JAK) inhibitor, has emerged as a therapeutic agent for autoimmune disorders, particularly rheumatoid arthritis. This guide provides a comprehensive head-to-head comparison of this compound with other notable pan-JAK inhibitors, including tofacitinib (B832) and baricitinib, as well as the more JAK1-selective inhibitors, upadacitinib (B560087) and filgotinib (B607452). This objective analysis is supported by preclinical and clinical data to inform research and development in the field.
Mechanism of Action: The JAK-STAT Signaling Pathway
Janus kinases are intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses. The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes. Pan-JAK inhibitors, such as this compound, modulate this pathway by inhibiting multiple JAK isoforms.
Comparative Efficacy: Preclinical and Clinical Data
Direct head-to-head clinical trials comparing all pan-JAK inhibitors are limited. However, preclinical studies and network meta-analyses of clinical trial data provide valuable insights into their relative efficacy.
Preclinical Head-to-Head Comparison: this compound vs. Tofacitinib
A study in a rat adjuvant-induced arthritis model directly compared the efficacy of this compound and tofacitinib.[1][2]
| Parameter | This compound (10 mg/kg) | Tofacitinib (3 mg/kg) | Outcome |
| Arthritis Score | Significantly reduced | Significantly reduced | Comparable efficacy at equivalent plasma concentrations.[2] |
| Paw Swelling | Significantly reduced | Significantly reduced | Comparable efficacy.[2] |
| Bone Mineral Density Loss | Significantly greater inhibitory effect | - | This compound showed a greater effect.[2] |
| Synovial Thickening | Significantly greater inhibitory effect | - | This compound showed a greater effect.[2] |
Clinical Efficacy in Rheumatoid Arthritis (Network Meta-Analysis)
A network meta-analysis of randomized controlled trials provides an indirect comparison of the efficacy of several JAK inhibitors in patients with active rheumatoid arthritis.[3][4][5]
| Treatment | ACR20 Response Rate (Odds Ratio vs. Placebo) | SUCRA Ranking (Probability of being the best treatment for ACR20) |
| This compound 150 mg | 17.24 (95% CrI: 6.57–51.80)[5] | 1[5] |
| This compound 100 mg | - | 2[5] |
| Filgotinib 200 mg | - | 3[5] |
| Filgotinib 100 mg | - | 4[5] |
| Tofacitinib 5 mg | - | 5[5] |
| Upadacitinib 15 mg | - | 6[5] |
| Baricitinib 4 mg | - | 7[5] |
ACR20: American College of Rheumatology 20% improvement criteria. SUCRA: Surface Under the Cumulative Ranking Curve. CrI: Credible Interval.
It is important to note that these are indirect comparisons, and the patient populations in the included trials may have had different characteristics. This compound's clinical trials have predominantly involved Asian populations, and its efficacy in non-Asian populations is still under investigation.[6]
Selectivity Profile: A Quantitative Comparison
The inhibitory activity of pan-JAK inhibitors against the different JAK isoforms is a key differentiator. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays provide a quantitative measure of their potency and selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Primary Target(s) |
| This compound | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK[7] |
| Tofacitinib | ~1-5 | ~5-20 | ~1-5 | - | JAK1/JAK3[8] |
| Baricitinib | 5.9 | 5.7 | >400 | 53 | JAK1/JAK2[9] |
| Upadacitinib | 43 | - | - | - | JAK1[9] |
| Filgotinib | 629 (cellular) | 17,500 (cellular) | - | - | JAK1[8] |
Note: IC50 values can vary depending on the specific assay conditions.
Safety and Tolerability
The safety profiles of JAK inhibitors are a critical consideration. Common adverse events include infections, particularly upper respiratory tract infections and herpes zoster.
A pooled safety analysis of this compound in Asian patients with rheumatoid arthritis showed that the incidence of serious infections and herpes zoster was comparable to other JAK inhibitors.[10] There was no apparent dose-dependent increase in serious infections between the 100 mg and 150 mg doses of this compound.[10] However, the incidence of herpes zoster was numerically higher with this compound compared to placebo and etanercept in one study.[11]
A network meta-analysis found that the risk of adverse events and serious adverse events at 12 weeks was similar between this compound, baricitinib, and tofacitinib.[12] Another meta-analysis of tofacitinib, baricitinib, and upadacitinib showed an increased risk of infection with all three drugs compared to placebo.[13]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the IC50 values of JAK inhibitors.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a biotinylated peptide)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (serially diluted)
-
Assay buffer
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or HTRF® reagents)
-
384-well microplates
-
Plate reader (luminometer or HTRF-compatible reader)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Dilute the JAK enzyme, substrate, and ATP to their final concentrations in the assay buffer. The ATP concentration is typically at or near the Km value for each JAK enzyme.[14]
-
Assay Plate Setup: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Initiate Reaction: Add the JAK enzyme to the wells, followed by the substrate/ATP mixture to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[14]
-
Signal Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Phospho-STAT Assay
This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Objective: To assess the cellular potency of a JAK inhibitor by measuring the inhibition of a specific cytokine-induced STAT phosphorylation.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line
-
Cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2)
-
Test inhibitor (serially diluted)
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorochrome-conjugated anti-phospho-STAT antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or culture the desired cell line.
-
Inhibitor Treatment: Pre-incubate the cells with serial dilutions of the test inhibitor or vehicle control for a specified time.
-
Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization to allow antibody entry.
-
Staining: Stain the cells with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of STAT phosphorylation.
-
Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the inhibitor concentration.
Conclusion
This compound is a potent pan-JAK inhibitor with demonstrated efficacy in rheumatoid arthritis, particularly in Asian populations.[6] Preclinical data suggests comparable efficacy to tofacitinib in arthritis models, with potential advantages in inhibiting bone destruction.[2] Network meta-analyses of clinical trial data indicate that this compound has a high probability of being among the most effective JAK inhibitors for achieving clinical response in rheumatoid arthritis.[5] Its broader inhibition profile across the JAK family distinguishes it from more selective JAK inhibitors. The safety profile of this compound is generally in line with the JAK inhibitor class, with a notable signal for an increased risk of herpes zoster.[6] Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of this compound against other JAK inhibitors in diverse patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the effects of this compound and tofacitinib in the adjuvant-induced arthritis rat model [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative efficacy and safety of tofacitinib, baricitinib, upadacitinib, filgotinib and this compound as monotherapy for active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docwirenews.com [docwirenews.com]
- 6. This compound for the treatment of rheumatoid arthritis: an overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ard.bmj.com [ard.bmj.com]
- 12. Comparative Efficacy and Safety of this compound Versus Tofacitinib and Baricitinib for Treatment of Rheumatoid Arthritis: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and Safety of Tofacitinib, Baricitinib, and Upadacitinib for Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Peficitinib's Kinase Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the cross-reactivity profile of Peficitinib (B612040), a pan-Janus kinase (JAK) inhibitor, against other kinases. By presenting quantitative data, experimental methodologies, and pathway visualizations, this document offers an objective comparison to aid in research and development.
Introduction to this compound and the JAK-STAT Pathway
This compound (ASP015K) is an oral small molecule inhibitor targeting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and Tyrosine Kinase 2 [TYK2]). These non-receptor tyrosine kinases are integral to the JAK-STAT signaling pathway, a critical cascade in mediating the cellular response to a wide array of cytokines and growth factors involved in inflammation and immune responses.[1] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By inhibiting JAKs, this compound effectively dampens this signaling cascade.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by this compound.
References
Peficitinib's Potency in the Landscape of Novel JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of Janus kinase (JAK) inhibitors is rapidly evolving, with novel candidates offering increased selectivity and potentially improved therapeutic profiles. This guide provides an objective comparison of the potency of Peficitinib, a pan-JAK inhibitor, against a selection of novel and established JAK inhibitors. The data presented is intended to serve as a valuable resource for researchers engaged in the discovery and development of next-generation immunomodulatory therapies.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which subsequently dimerize, translocate to the nucleus, and modulate the transcription of target genes. Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory diseases, making JAKs a prime therapeutic target.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
Comparative Potency of JAK Inhibitors
The potency of a JAK inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase activity in a biochemical assay. A lower IC50 value indicates greater potency. The following table summarizes the reported IC50 values for this compound and a selection of other JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2.
| Inhibitor | Type | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | Pan-JAK | 3.9 | 5.0 | 0.71 | 4.8 |
| Tofacitinib | Pan-JAK | 112 | 20 | 1 | >1000 |
| Baricitinib | JAK1/JAK2 | 5.9 | 5.7 | >400 | 53 |
| Upadacitinib | JAK1 Selective | 43 | 120 | 2300 | 4700 |
| Filgotinib | JAK1 Selective | 10 | 28 | 810 | 116 |
| Ritlecitinib | JAK3/TEC Selective | >10,000 | >10,000 | 33.1 | >10,000 |
| Deucravacitinib | TYK2 Selective | - | - | - | 0.2 |
| Gusacitinib | Dual SYK/JAK | 46 | 4 | 11 | 8 |
| Povorcitinib | JAK1 Selective | 3.3 | 48 | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols: Determining Inhibitor Potency
The determination of IC50 values is a critical step in the characterization of kinase inhibitors. Biochemical and cellular assays are the primary methods employed for this purpose.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of an isolated, recombinant JAK protein.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific JAK isoform by 50%.
General Protocol:
-
Reagent Preparation: Recombinant human JAK kinase domains (JAK1, JAK2, JAK3, or TYK2), a specific peptide substrate, and adenosine (B11128) triphosphate (ATP) are prepared in a suitable assay buffer.
-
Compound Dilution: The test inhibitor is serially diluted to create a range of concentrations.
-
Kinase Reaction: The recombinant JAK enzyme, peptide substrate, and the test inhibitor are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often achieved using methods such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™).
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Cellular Phosphorylation Assay (In Situ)
This assay measures the inhibitory effect of a compound on a specific JAK-mediated signaling pathway within a cellular context.
Objective: To determine the concentration of an inhibitor required to reduce cytokine-induced STAT phosphorylation by 50% in whole cells.
General Protocol:
-
Cell Culture and Stimulation: A relevant cell line (e.g., primary immune cells or an engineered cell line) is cultured and then stimulated with a specific cytokine to activate a particular JAK-STAT pathway.
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test inhibitor before cytokine stimulation.
-
Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.
-
Detection of Phosphorylated STAT (pSTAT): The levels of a specific phosphorylated STAT protein are measured using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the pSTAT of interest.
-
Data Analysis: The level of pSTAT is quantified for each inhibitor concentration and normalized to controls. An IC50 value is calculated by plotting the percent inhibition of STAT phosphorylation against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Concluding Remarks
This compound demonstrates potent pan-JAK inhibition with a notable preference for JAK3.[1] The emergence of novel JAK inhibitors with varying selectivity profiles, from the highly JAK1-selective Upadacitinib and Filgotinib to the uniquely targeted Ritlecitinib (JAK3) and Deucravacitinib (TYK2), provides researchers with a diverse toolkit to probe the specific roles of individual JAK isoforms in health and disease.[1][2][3][4][5] The comparative potency data and experimental methodologies outlined in this guide are intended to aid in the rational design and evaluation of the next generation of JAK-targeted therapies.
References
Safety Operating Guide
Navigating the Disposal of Peficitinib: A Guide for Laboratory Professionals
The proper disposal of Peficitinib, a Janus kinase (JAK) inhibitor, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. For researchers, scientists, and drug development professionals, a clear and robust disposal plan is essential to mitigate risks and ensure a safe working environment. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] State and local regulations may also apply and can be more stringent than federal laws.[1] this compound, as a chemical compound used in research and development, should be managed as chemical waste in accordance with these regulations.[1]
Core Disposal Principle: Treat as Hazardous Waste
Given the potent nature of JAK inhibitors, it is prudent to treat all this compound waste as potentially hazardous chemical waste.[3] While a Safety Data Sheet (SDS) for this compound has suggested that smaller quantities may be disposed of with household waste, for uncleaned packaging, disposal must be made according to official regulations.[1][4] However, the prevailing recommendation for laboratory settings is to err on the side of caution and manage all this compound waste through a licensed hazardous material disposal company.[1][5]
This compound Waste Disposal Protocol
The following table outlines the recommended containment and disposal procedures for different types of this compound waste generated in a laboratory.
| Waste Stream | Recommended Container | Disposal Procedure |
| Unused/Expired this compound | Clearly labeled, sealed hazardous waste container. | Collect in a designated container and arrange for pickup by a licensed hazardous material disposal company. Consult your institution's EHS department.[1] |
| Contaminated Labware | Labeled hazardous waste bag or container. | Place items such as gloves, pipette tips, and vials that have come into direct contact with this compound into a designated hazardous waste container for incineration.[1][3] |
| Contaminated Sharps | Designated, puncture-resistant sharps container for chemical waste. | Dispose of needles, syringes, or other sharps contaminated with this compound in a clearly labeled, puncture-resistant container.[1][3] |
| Empty Raw Material Containers | Original this compound containers. | Dispose of according to official regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] |
| Liquid Waste | Compatible, sealed hazardous waste container. | Collect solutions containing this compound and solvent rinses. Do not dispose of down the drain.[1][3] The EPA's "Sewer Ban" prohibits the drain disposal of hazardous waste pharmaceuticals.[1] |
Key Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general procedure for handling hazardous pharmaceutical waste in a laboratory setting involves the following key steps, which should be adapted into a formal institutional protocol:
-
Personal Protective Equipment (PPE): Before handling any this compound waste, researchers must wear appropriate PPE, including gloves (nitrile or latex), safety glasses with side shields or goggles, and a lab coat.[6]
-
Waste Segregation: At the point of generation, immediately segregate this compound waste from non-hazardous trash. Use designated, clearly labeled, and sealed containers for different waste streams (solid, liquid, sharps).[3][5]
-
Labeling: All containers with this compound waste must be clearly labeled as "Hazardous Waste" and include the name "this compound".[1]
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area.[1]
-
Consultation and Disposal: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on institutional policies and local regulations and will arrange for disposal through a licensed hazardous material disposal company.[1] The most common final destruction method for pharmaceutical waste is incineration at a licensed facility.[1]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.
Caption: Logical workflow for the safe disposal of this compound waste.
What to Avoid
-
Do Not Dispose in General Trash: this compound should not be discarded in the regular trash.[1]
-
Do Not Dispose Down the Drain: To prevent environmental contamination, do not dispose of this compound waste in the sink or sewer.[1]
-
Do Not Incinerate in Standard Laboratory Furnaces: On-site incineration should only be performed in a properly equipped and licensed incinerator.[1]
References
Personal protective equipment for handling Peficitinib
Essential Safety and Handling Guide for Peficitinib
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and proper management of this Janus kinase (JAK) inhibitor.
Personal Protective Equipment (PPE)
A thorough risk assessment is essential to determine the appropriate level of PPE for specific laboratory procedures involving this compound.[1] Although a Safety Data Sheet (SDS) may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is imperative to minimize potential risks.[1][2]
The following table summarizes recommended PPE for various operations.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting Solid Compound | Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields or safety goggles. Respiratory Protection: A dust mask or respirator (e.g., N95) is advised, particularly when handling larger quantities or if aerosolization is possible.[1] Lab Coat: A standard laboratory coat.[1] |
| Preparing Solutions | Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields or safety goggles. Lab Coat: A standard laboratory coat.[1] |
| General Laboratory Handling & Animal Dosing | Gloves: Nitrile or latex gloves. Eye Protection: Safety glasses with side shields. Lab Coat: A standard or dedicated laboratory coat.[1] |
Note: For all handling of hazardous drugs, it is good practice to follow general protective and hygienic measures.[2][3] This includes washing hands before putting on and after removing gloves.[3]
Quantitative Safety and Solubility Data
The following tables provide key quantitative data regarding the inhibitory activity and solubility of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ Value |
|---|---|
| JAK1 | 3.9 nM[4][5][6] |
| JAK2 | 5.0 nM[4][5][6] |
| JAK3 | 0.71 nM[4][5][6] |
| Tyrosine Kinase 2 (Tyk2) | 4.8 nM[4][5] |
| STAT5 Phosphorylation (Rat Whole Blood) | 124 nM[7] |
| STAT5 Phosphorylation (Human Lymphocytes) | 127 nM[5] |
Table 2: Solubility of this compound
| Solvent | Solubility |
|---|---|
| Ethanol | ~1 mg/mL[7] |
| DMSO | ~10 mg/mL[7] |
| Dimethylformamide (DMF) | ~2 mg/mL[7] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[7] |
Operational and Disposal Plans
A clear and structured plan for handling and disposing of this compound is critical for laboratory safety and regulatory compliance.[1]
Handling and Solution Preparation
-
Ventilation: All procedures involving solid this compound and the preparation of concentrated solutions should be conducted in a well-ventilated area, ideally within a chemical fume hood.[1]
-
Stock Solution Preparation: this compound is supplied as a crystalline solid.[7] To prepare a stock solution, dissolve the compound in an organic solvent such as DMSO, ethanol, or DMF.[1][7] It is recommended to purge the solvent of choice with an inert gas before use.[7]
-
Aqueous Solution Preparation: this compound is sparingly soluble in aqueous buffers. For maximum solubility, first dissolve the compound in DMSO and then dilute with the aqueous buffer.[7] Aqueous solutions should not be stored for more than one day.[7]
Spill Management Protocol
In the event of a spill, follow these steps immediately:[1]
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the spill area is well-ventilated.
-
Contain:
-
For solid spills , carefully sweep or scoop the material to avoid creating dust.
-
For liquid spills , absorb with an inert material such as vermiculite, sand, or earth.
-
-
Clean: Decontaminate the spill area using a suitable cleaning agent.
-
Dispose: Place all contaminated materials into a sealed container for proper disposal.
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and any unused this compound, must be disposed of according to local, state, and federal regulations for chemical waste.[1] Do not allow the substance to enter sewers or groundwater.[1][2] If a drug take-back program is unavailable, you can dispose of the medicine in the trash by following these steps:
-
Remove the drug from its original container.
-
Mix it with an unappealing substance like dirt, cat litter, or used coffee grounds.[8]
-
Place the mixture in a sealed container, such as a plastic bag.[8]
-
Throw the container in your household trash.[8]
-
Scratch out all personal information on the prescription label before recycling or discarding the empty container.[8]
Mechanism of Action: JAK-STAT Signaling Pathway
This compound functions as a pan-JAK inhibitor, targeting multiple members of the Janus kinase family to exert its therapeutic effects.[9] The primary mechanism involves the inhibition of the JAK-STAT signaling pathway, which is a critical cascade for transmitting signals from extracellular cytokines and growth factors to the cell nucleus, ultimately regulating gene expression involved in inflammation and immune responses.[9][10] By binding to the ATP-binding site of JAKs, this compound competitively inhibits their kinase activity. This action prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[9] The inactivated STAT proteins cannot dimerize and translocate to the nucleus, which leads to a reduction in the production of pro-inflammatory cytokines and dampens the overall inflammatory response.[9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. This compound Inhibits the Chemotactic Activity of Monocytes via Proinflammatory Cytokine Production in Rheumatoid Arthritis Fibroblast-Like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Investigation of Potential Drug–Drug Interactions between this compound (ASP015K) and Methotrexate in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
